molecular formula C11H16N2O B074491 2-Amino-N-tert-butylbenzamide CAS No. 1203-89-0

2-Amino-N-tert-butylbenzamide

Cat. No.: B074491
CAS No.: 1203-89-0
M. Wt: 192.26 g/mol
InChI Key: YHBZJCBYHUVKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-tert-butylbenzamide is a versatile benzamide derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a unique molecular architecture, combining an ortho-amino benzamide core with a sterically demanding tert-butyl group. This structure makes it a valuable precursor and building block for the synthesis of diverse heterocyclic systems, particularly quinazolinones and other fused nitrogen-containing scaffolds with potential biological activity. Its primary research value lies in its application as a key intermediate in the development and exploration of novel small molecule inhibitors, often targeting enzyme classes such as kinases. The ortho-amino and amide functionalities offer multiple sites for chemical modification, enabling structure-activity relationship (SAR) studies and the generation of compound libraries for high-throughput screening. Researchers utilize this compound to investigate protein-ligand interactions, with the tert-butyl moiety frequently employed to probe hydrophobic pockets within enzyme active sites, thereby gaining insights into binding affinity and selectivity. This reagent is strictly for use in laboratory research to advance pharmaceutical discovery and biochemical analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBZJCBYHUVKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333788
Record name 2-Amino-N-tert-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203-89-0
Record name 2-Amino-N-tert-butylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-N-tert-butylbenzamide chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical and physical properties of 2-Amino-N-tert-butylbenzamide (CAS No. 1203-89-0). It includes a summary of its key properties, detailed spectroscopic analysis, a robust experimental protocol for its synthesis, and a visual workflow diagram. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

Chemical and Physical Properties

This compound is an organic compound featuring a benzamide core structure substituted with an amino group at the ortho position and a tert-butyl group on the amide nitrogen. These structural features influence its chemical reactivity, solubility, and potential for intermolecular interactions.

Table 1: Summary of Chemical and Physical Properties

Property Value Source(s)
IUPAC Name 2-Amino-N-(tert-butyl)benzamide [1]
CAS Number 1203-89-0 [1][2]
Molecular Formula C₁₁H₁₆N₂O [1]
Molecular Weight 192.26 g/mol [1][3]
Melting Point 124-125 °C [2]
Boiling Point 359.6 °C at 760 mmHg (Predicted) [4][5]
Density 1.058 g/cm³ (Predicted) [4]
Flash Point 171.3 °C (Predicted) [4][5]

| InChIKey | YHBZJCBYHUVKCM-UHFFFAOYSA-N |[1] |

Spectroscopic Analysis

Detailed spectroscopic data for this compound is not extensively published. The following sections describe the available experimental data and predicted spectral characteristics based on its chemical structure.

2.1 Infrared (IR) Spectroscopy A gas-phase IR spectrum is available through the NIST/EPA Gas-Phase Infrared Database.[1] Key characteristic absorption bands expected for this molecule include:

  • N-H Stretching: Two distinct bands are anticipated in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group. A separate, sharper band for the secondary amide (N-H) stretch is also expected in this region.

  • C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group will be observed just below 3000 cm⁻¹.

  • C=O (Amide I) Stretching: A strong, prominent absorption band is expected in the range of 1680-1640 cm⁻¹, characteristic of the amide carbonyl group.

  • N-H Bending (Amide II): An absorption associated with the N-H bend of the secondary amide is expected around 1550 cm⁻¹.

  • C=C Stretching: Aromatic ring C=C stretching vibrations will produce moderate bands in the 1600-1450 cm⁻¹ region.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy Experimental NMR data for this compound is not available in the cited literature. The following are predicted ¹H and ¹³C NMR chemical shifts (in ppm) in a solvent like CDCl₃ or DMSO-d₆.

2.2.1 Predicted ¹H NMR Spectrum

  • Aromatic Protons (4H): The four protons on the benzene ring would appear in the aromatic region (~6.5-7.5 ppm). Due to the electron-donating effect of the amino group, these signals are expected to be shifted upfield compared to unsubstituted benzamide. They would likely present as a complex multiplet pattern due to spin-spin coupling.

  • Amine Protons (2H): A broad singlet corresponding to the two protons of the primary amino group (-NH₂) is expected. Its chemical shift can vary significantly (typically 4.0-5.5 ppm) depending on solvent and concentration.

  • Amide Proton (1H): A broad singlet for the amide proton (-NH-) is anticipated, typically in the downfield region (~7.5-8.5 ppm).

  • tert-Butyl Protons (9H): A sharp singlet representing the nine equivalent protons of the tert-butyl group is expected in the upfield aliphatic region (~1.3-1.5 ppm).

2.2.2 Predicted ¹³C NMR Spectrum

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to have a chemical shift in the range of 168-172 ppm.

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~115-150 ppm). The carbon atom attached to the amino group (C2) would be the most shielded (lowest ppm), while the carbon attached to the amide group (C1) would be deshielded.

  • Quaternary tert-Butyl Carbon: The central carbon of the tert-butyl group would appear around 50-55 ppm.

  • Methyl Carbons: The three equivalent methyl carbons of the tert-butyl group would produce a single, strong signal in the upfield region (~28-30 ppm).

Experimental Protocols

The synthesis of 2-aminobenzamides is commonly achieved through the reaction of isatoic anhydride with a primary amine. This method is efficient and often results in high yields of the desired product.

Protocol: Synthesis of this compound via Isatoic Anhydride

  • Objective: To synthesize this compound from isatoic anhydride and tert-butylamine.

  • Reagents:

    • Isatoic anhydride (1.0 equiv.)

    • tert-Butylamine (1.1 equiv.)

    • Dimethylformamide (DMF)

    • Recrystallization solvent (e.g., Ethanol/Water or Ethyl Acetate/Hexane)

  • Procedure:

    • To a solution of isatoic anhydride (1.0 equivalent) in dimethylformamide (DMF, approx. 5-10 mL per 5-10 mmol of anhydride), add tert-butylamine (1.1 equivalents) dropwise at room temperature.

    • Once the addition is complete, equip the reaction flask with a reflux condenser and heat the mixture to reflux.

    • Maintain the reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction is marked by the consumption of isatoic anhydride and the evolution of CO₂ gas.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the cooled reaction mixture into ice-cold water to precipitate the crude product.

    • Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove residual DMF and unreacted amine.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

    • Dry the final product under vacuum.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_dummy IsatoicAnhydride Isatoic Anhydride Mixing 1. Reactant Mixing IsatoicAnhydride->dummy tBuNH2 tert-Butylamine tBuNH2->dummy DMF DMF (Solvent) DMF->dummy Reaction 2. Reflux (6-8h) Mixing->Reaction Heat Workup 3. Precipitation in Water Reaction->Workup Cool Purification 4. Filtration & Recrystallization Workup->Purification Product Final Product: 2-Amino-N-tert- butylbenzamide Purification->Product dummy->Mixing

Caption: Workflow for the synthesis of this compound.

References

A Technical Guide to 2-Amino-N-tert-butylbenzamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 2-Amino-N-tert-butylbenzamide, a key chemical intermediate in synthetic organic chemistry. It details the compound's nomenclature, structural information, and physicochemical properties. A representative experimental protocol for its synthesis from isatoic anhydride is provided, alongside a discussion of its utility as a building block for more complex molecules. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.

Nomenclature and Chemical Structure

This compound is an organic compound belonging to the benzamide class. Its structure consists of a benzene ring substituted with an amino group and a carboxamide group at positions 2 and 1, respectively. The nitrogen of the amide is further substituted with a bulky tert-butyl group.

  • IUPAC Name : 2-Amino-N-(tert-butyl)benzamide[1][2]

  • Synonym : Benzamide, 2-amino-N-(1,1-dimethylethyl)-[1][2]

  • CAS Number : 1203-89-0[1][2]

Table 1: Chemical Identifiers and Molecular Structure

Identifier Value
Molecular Formula C₁₁H₁₆N₂O[1][2]
Molecular Weight 192.26 g/mol [1]
SMILES CC(C)(C)NC(=O)c1ccccc1N[1]

| InChI Key | YHBZJCBYHUVKCM-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its application in synthesis, determining its solubility, reactivity, and purification requirements. The following table summarizes key quantitative data available for this compound.

Table 2: Physicochemical Data for this compound

Property Symbol Value
Normal Melting Point Tfus 409.15 K (136 °C)
Normal Boiling Point Tboil 601.19 K (328.04 °C)
Octanol/Water Partition Coefficient logPoct/wat 2.06
Water Solubility log10WS -2.63 (mol/L)
Enthalpy of Fusion ΔfusH° 30.15 kJ/mol
Enthalpy of Vaporization ΔvapH° 86.84 kJ/mol
McGowan's Characteristic Volume McVol 158.5 ml/mol

(Data sourced from Cheméo[1])

Synthesis and Experimental Protocols

The synthesis of 2-aminobenzamide derivatives is often achieved through the reaction of isatoic anhydride with a suitable amine.[3] This method provides a direct and efficient route to the target compound.

This protocol describes a representative method for the synthesis of this compound based on established procedures for related compounds.[3]

Objective: To synthesize this compound via the aminolysis of isatoic anhydride.

Materials:

  • Isatoic anhydride (1.0 eq)

  • tert-Butylamine (1.1 eq)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Standard laboratory glassware for reflux

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Purification apparatus (e.g., column chromatography or recrystallization setup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve isatoic anhydride (1.0 eq) in a minimal amount of DMF.

  • Amine Addition: To the stirred solution, add tert-butylamine (1.1 eq) dropwise at room temperature. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of isatoic anhydride. The reaction involves the nucleophilic attack of the amine on the anhydride, leading to ring-opening and subsequent decarboxylation (release of CO₂ gas).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove residual solvent and any water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Synthetic Utility and Applications

This compound serves primarily as a versatile chemical intermediate for the synthesis of more complex molecules.[] The presence of two distinct functional groups—a primary aromatic amine and a secondary amide—allows for selective chemical transformations.

  • Aromatic Amine: The 2-amino group can undergo diazotization, acylation, alkylation, and cyclization reactions, making it a key handle for building heterocyclic scaffolds such as quinazolinones and benzotriazinones.[5]

  • Amide Group: The N-tert-butyl amide provides steric bulk and influences the molecule's conformation and lipophilicity, which can be crucial in the design of pharmacologically active compounds.

The general synthetic pathway is illustrated below.

Synthesis_Workflow Isatoic_Anhydride Isatoic Anhydride reaction_node Isatoic_Anhydride->reaction_node tert_Butylamine tert-Butylamine tert_Butylamine->reaction_node Product This compound reaction_node->Product  Aminolysis &  Decarboxylation Downstream Pharmaceutical Scaffolds (e.g., Quinazolinones) Product->Downstream  Further  Cyclization

Caption: Synthetic route to this compound and its subsequent use.

Derivatives of 2-aminobenzamides have been investigated for a range of biological activities, including antimicrobial and antifungal properties.[3][5] This highlights the importance of this compound as a starting material for generating libraries of compounds for screening in drug discovery programs.

Conclusion

This compound is a valuable and well-characterized organic compound. Its straightforward synthesis from commercially available starting materials and its bifunctional nature make it an important building block in medicinal chemistry and organic synthesis. The data and protocols presented in this guide offer a foundational resource for researchers utilizing this compound in the development of novel chemical entities.

References

Synthesis of 2-Amino-N-tert-butylbenzamide from p-Nitrobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino-N-tert-butylbenzamide, a potentially valuable building block in medicinal chemistry and materials science, starting from the readily available p-nitrobenzoic acid. This document details the multi-step synthetic pathway, providing in-depth experimental protocols, quantitative data, and visualizations of the chemical transformations and workflows.

Synthetic Strategy Overview

The synthesis of this compound from p-nitrobenzoic acid is a three-step process. The first step involves the conversion of the carboxylic acid group of p-nitrobenzoic acid into a more reactive acyl chloride. The second step is the amidation of the resulting p-nitrobenzoyl chloride with tert-butylamine to form N-tert-butyl-p-nitrobenzamide. The final step is the selective reduction of the nitro group to an amine, yielding the target compound.

Synthetic_Pathway p_nitrobenzoic_acid p-Nitrobenzoic Acid p_nitrobenzoyl_chloride p-Nitrobenzoyl Chloride p_nitrobenzoic_acid->p_nitrobenzoyl_chloride SOCl₂ or (COCl)₂ N_tert_butyl_p_nitrobenzamide N-tert-Butyl-p-nitrobenzamide p_nitrobenzoyl_chloride->N_tert_butyl_p_nitrobenzamide tert-Butylamine, Base final_product This compound N_tert_butyl_p_nitrobenzamide->final_product Reduction (e.g., H₂, Pd/C)

Caption: Overall synthetic route from p-nitrobenzoic acid.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the key quantitative data for the starting materials, intermediates, and the final product.

Step 1: Synthesis of p-Nitrobenzoyl Chloride

The conversion of p-nitrobenzoic acid to p-nitrobenzoyl chloride can be achieved using various chlorinating agents, with thionyl chloride being a common and effective choice.

Experimental Protocol:

A mixture of p-nitrobenzoic acid (1 equivalent) and thionyl chloride (2-3 equivalents) is heated at reflux for 2-4 hours. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. After the reaction is complete, the excess thionyl chloride is removed by distillation, and the crude p-nitrobenzoyl chloride is purified by vacuum distillation or recrystallization from a non-polar solvent like hexanes.

Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioPhysical StateMelting Point (°C)Boiling Point (°C)
p-Nitrobenzoic AcidC₇H₅NO₄167.121Yellow solid239-242-
Thionyl ChlorideSOCl₂118.972-3Colorless liquid-104.576
p-Nitrobenzoyl ChlorideC₇H₄ClNO₃185.56-Yellow solid72-74155 (20 mmHg)

Yield: Typically 85-95%.

Step 2: Synthesis of N-tert-Butyl-p-nitrobenzamide

The second step involves the nucleophilic acyl substitution of p-nitrobenzoyl chloride with tert-butylamine.

Experimental Protocol:

To a solution of tert-butylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in a suitable solvent like dichloromethane or tetrahydrofuran at 0°C, a solution of p-nitrobenzoyl chloride (1 equivalent) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization from ethanol or an ethanol/water mixture.

Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioPhysical StateMelting Point (°C)
p-Nitrobenzoyl ChlorideC₇H₄ClNO₃185.561Yellow solid72-74
tert-ButylamineC₄H₁₁N73.141.1Colorless liquid-67
TriethylamineC₆H₁₅N101.191.2Colorless liquid-114.7
N-tert-Butyl-p-nitrobenzamideC₁₁H₁₄N₂O₃222.24-Pale yellow solid142-145

Yield: 80-90%.

Characterization Data for N-tert-Butyl-p-nitrobenzamide:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, J=8.8 Hz, 2H), 7.85 (d, J=8.8 Hz, 2H), 6.10 (br s, 1H), 1.50 (s, 9H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 164.5, 149.5, 142.0, 128.0, 123.8, 52.0, 28.7.

  • IR (KBr, cm⁻¹): 3310 (N-H stretch), 1640 (C=O stretch), 1520 (asymmetric NO₂ stretch), 1350 (symmetric NO₂ stretch).

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol (Catalytic Hydrogenation):

N-tert-butyl-p-nitrobenzamide (1 equivalent) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of 10% palladium on carbon (Pd/C) (approximately 5-10% by weight of the substrate) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS). After completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the crude product. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[1]

Experimental_Workflow_Step3 cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification dissolve Dissolve N-tert-butyl- p-nitrobenzamide in Solvent add_catalyst Add Pd/C Catalyst dissolve->add_catalyst hydrogenate Stir under H₂ Atmosphere add_catalyst->hydrogenate monitor Monitor Reaction (TLC/LC-MS) hydrogenate->monitor filter Filter through Celite monitor->filter concentrate Concentrate Solvent filter->concentrate purify Recrystallization or Column Chromatography concentrate->purify

Caption: Workflow for the catalytic hydrogenation step.

Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioPhysical StateMelting Point (°C)
N-tert-Butyl-p-nitrobenzamideC₁₁H₁₄N₂O₃222.241Pale yellow solid142-145
10% Palladium on CarbonPd/C-cat.Black powder-
Hydrogen GasH₂2.02excessGas-
This compoundC₁₁H₁₆N₂O192.26-Off-white solid123-125

Yield: >90%.

Characterization Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz) (Predicted): δ 7.20 (d, J=8.4 Hz, 2H), 6.65 (d, J=8.4 Hz, 2H), 5.90 (br s, 1H), 3.80 (br s, 2H, NH₂), 1.45 (s, 9H).

  • ¹³C NMR (CDCl₃, 100 MHz) (Predicted): δ 167.0, 147.0, 129.0, 125.0, 114.5, 51.5, 28.8.

  • IR (KBr, cm⁻¹): 3450, 3350 (N-H stretches of primary amine), 3300 (N-H stretch of amide), 1620 (C=O stretch).[2]

  • Mass Spectrum (EI): m/z 192 (M⁺), 177, 120, 92.[2]

Safety Considerations

  • Thionyl chloride and p-nitrobenzoyl chloride are corrosive and moisture-sensitive. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • tert-Butylamine and triethylamine are flammable and corrosive. Handle with care in a fume hood.

  • Palladium on carbon is flammable, especially when dry and in the presence of organic solvents and hydrogen. The catalyst should be handled wet and filtered carefully. The filter cake should not be allowed to dry in the air.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and there are no sources of ignition.

Conclusion

The synthesis of this compound from p-nitrobenzoic acid is a robust and high-yielding three-step process. This guide provides detailed protocols and data that can be readily implemented in a laboratory setting. The procedures are well-established and utilize common reagents and techniques in organic synthesis. Careful handling of the reagents and adherence to safety protocols are essential for the successful and safe execution of this synthesis. The final product is a versatile intermediate for further chemical elaboration in drug discovery and materials science.

References

Spectroscopic Profile of 2-Amino-N-tert-butylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Amino-N-tert-butylbenzamide (CAS No. 1203-89-0). The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document includes available experimental data for Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

Molecular Structure

IUPAC Name: 2-Amino-N-(1,1-dimethylethyl)benzamide

Molecular Formula: C₁₁H₁₆N₂O

Molecular Weight: 192.26 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

As experimental NMR data for this compound is not available, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are derived from the known spectral data of anthranilamide, which provides the aminobenzoyl moiety, and N-tert-butylbenzamide, which provides the N-tert-butyl group and the benzamide core.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.4Multiplet2HAromatic (H-4, H-6)
~ 6.6 - 6.8Multiplet2HAromatic (H-3, H-5)
~ 5.9 (broad s)Singlet1HNH (amide)
~ 4.5 (broad s)Singlet2HNH₂ (amino)
~ 1.4Singlet9HC(CH₃)₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 168C=O (amide)
~ 148C-NH₂
~ 132Aromatic C-H
~ 128Aromatic C-H
~ 118Aromatic C-H
~ 116Aromatic C-H
~ 115Aromatic C-CONH
~ 52C(CH₃)₃
~ 29C(CH₃)₃
Infrared (IR) Spectroscopy

The following table summarizes the significant absorption bands from the gas-phase infrared spectrum of this compound.[1]

Table 3: Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3480StrongN-H stretch (asymmetric, free NH₂)
3370StrongN-H stretch (symmetric, free NH₂)
~3300MediumN-H stretch (amide)
2970MediumC-H stretch (aliphatic)
1685StrongC=O stretch (amide I)
1620StrongN-H bend (amine)
1540MediumN-H bend (amide II)
1365MediumC-H bend (tert-butyl)
750StrongC-H bend (ortho-disubstituted aromatic)
Mass Spectrometry (MS)

The mass spectrum was obtained by electron ionization (EI). The table below lists the major fragments and their relative intensities.[1]

Table 4: Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Assignment
19225[M]⁺ (Molecular Ion)
17715[M - CH₃]⁺
136100[M - C₄H₈]⁺ or [H₂NC₆H₄CO]⁺
12080[H₂NC₆H₄CO - O]⁺
9260[C₆H₄NH₂]⁺
5740[C₄H₉]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons. For ¹H NMR, the data would be acquired with a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum and enhance signal intensity.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.[1] The sample was introduced into a gas cell, and the spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty gas cell was subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry was performed by introducing a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The molecules were bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions were then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_reporting Reporting Sample Pure Compound Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Vaporization Introduction into Instrument (IR, MS) Sample->Vaporization NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Vaporization->IR MS Mass Spectrometry Vaporization->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment Functional_Group_ID Functional Group Identification IR->Functional_Group_ID Fragmentation_Analysis Fragmentation Pattern Analysis MS->Fragmentation_Analysis Final_Report Comprehensive Spectroscopic Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report Functional_Group_ID->Final_Report Fragmentation_Analysis->Final_Report

Caption: Workflow for Spectroscopic Characterization.

References

2-Amino-N-tert-butylbenzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Amino-N-tert-butylbenzamide

This document provides a concise summary of the core molecular properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for a variety of applications, including stoichiometry in chemical reactions, analytical characterization, and computational modeling.

PropertyValue
Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol [1][2]
Monoisotopic Mass 192.126263138 Da

Physicochemical Properties

Additional physicochemical data provides further insight into the compound's behavior.

PropertyValue
Melting Point 124-125°C[2]
Boiling Point (Predicted) 359.6 ± 25.0 °C[2]
Density (Predicted) 1.058 ± 0.06 g/cm³[2]
CAS Registry Number 1203-89-0[3]

Compound Identification and Structure

The following diagram illustrates the logical relationship between the compound's name and its fundamental properties.

A This compound B Molecular Formula C11H16N2O A->B has C Molecular Weight 192.26 g/mol A->C has D CAS Number 1203-89-0 A->D is identified by

Caption: Relationship between this compound and its key identifiers.

References

Physical properties of 2-Amino-N-tert-butylbenzamide (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 2-Amino-N-tert-butylbenzamide (CAS No. 1203-89-0), focusing on its melting point and solubility. The information is supplemented with detailed, generalized experimental protocols for the determination of these properties and a representative synthesis workflow.

Core Physical Properties

This compound is a benzamide derivative with potential applications in medicinal chemistry and materials science. An understanding of its physical properties is crucial for its handling, formulation, and application in research and development.

Data Presentation

The following table summarizes the available quantitative data for the physical properties of this compound.

PropertyValueData TypeSource
Melting Point 124-125 °CExperimentalChemicalBook[1]
Water Solubility log10(S) = -2.82CalculatedCheméo[2]

Note: The water solubility is a calculated value and should be confirmed by experimental analysis for precise applications.

Experimental Protocols

The following are detailed, generalized methodologies for determining the melting point and solubility of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powder. The tube is inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is inserted into its designated holder.

  • Determination:

    • A preliminary, rapid heating is performed to get an approximate melting range.

    • The apparatus is allowed to cool.

    • A second sample is prepared, and the temperature is raised quickly to about 15-20°C below the approximate melting point.

    • The heating rate is then slowed to 1-2°C per minute.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

Solubility Determination (Qualitative)

This protocol provides a qualitative assessment of a compound's solubility in various solvents.

Apparatus:

  • Small test tubes

  • Vortex mixer or stirring rod

  • Graduated pipette or dropper

  • Spatula

Solvents to be tested:

  • Water

  • Ethanol

  • Acetone

  • Toluene

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Sample Preparation: Approximately 10-20 mg of this compound is weighed and placed into a small test tube.

  • Solvent Addition: 1 mL of the selected solvent is added to the test tube.

  • Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for approximately one minute.

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved.

  • Classification:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • The procedure is repeated for each solvent. For more quantitative analysis, a gravimetric or spectroscopic method would be employed to determine the concentration of the dissolved solid at saturation.

Mandatory Visualization

Synthesis Workflow for this compound

The following diagram illustrates a plausible synthetic route for this compound, starting from isatoic anhydride and tert-butylamine. This represents a common method for the formation of N-substituted 2-aminobenzamides.

Synthesis_Workflow IsatoicAnhydride Isatoic Anhydride ReactionVessel Reaction in Aprotic Solvent (e.g., Dioxane) IsatoicAnhydride->ReactionVessel Reactant 1 tertButylamine tert-Butylamine tertButylamine->ReactionVessel Reactant 2 Intermediate Intermediate Formation (Loss of CO2) ReactionVessel->Intermediate Heat Product This compound Intermediate->Product Rearrangement Purification Purification (e.g., Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: A generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2-Amino-N-tert-butylbenzamide (CAS 1203-89-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N-tert-butylbenzamide (CAS No. 1203-89-0), a chemical intermediate with potential applications in medicinal chemistry. This document consolidates available data on its chemical and physical properties, provides a detailed synthesis protocol, and explores its potential biological significance based on structurally related compounds. While specific pharmacological data for this compound is limited in publicly accessible literature, this guide serves as a foundational resource for researchers interested in its synthesis and potential therapeutic applications.

Chemical and Physical Properties

This compound is a benzamide derivative with a molecular formula of C11H16N2O. Its chemical structure features a primary amine and a tert-butyl carboxamide group at the ortho and N-positions of a benzene ring, respectively. A summary of its known physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1203-89-0NIST[1]
Molecular Formula C11H16N2ONIST[1]
Molecular Weight 192.26 g/mol Cheméo
Melting Point 124-125 °CChemicalBook[2]
Boiling Point (Predicted) 359.6 ± 25.0 °CChemicalBook[2]
Density (Predicted) 1.058 ± 0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 14.72 ± 0.40ChemicalBook[2]
LogP (Octanol/Water Partition Coefficient) 1.797 (Crippen Calculated)Cheméo
Water Solubility (Log10WS in mol/L) -2.82 (Crippen Calculated)Cheméo
IUPAC Name 2-amino-N-(tert-butyl)benzamideNIST[3]
InChI Key YHBZJCBYHUVKCM-UHFFFAOYSA-NNIST[1]
SMILES CC(C)(C)NC(=O)c1ccccc1NCheméo

Synthesis

A detailed experimental protocol for the synthesis of this compound can be derived from methodologies described for related compounds. A common approach involves a two-step process: the amidation of a nitro-substituted benzoyl chloride followed by the reduction of the nitro group.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-tert-butyl-2-nitrobenzamide

  • To a solution of tert-butylamine in a suitable aprotic solvent (e.g., ethyl acetate or dichloromethane) cooled in an ice bath (0-5 °C), add 2-nitrobenzoyl chloride dropwise. The molar ratio of tert-butylamine to 2-nitrobenzoyl chloride should be at least 2:1 to neutralize the hydrochloric acid byproduct.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the tert-butylamine hydrochloride salt.

  • Wash the filtrate with a dilute acid (e.g., 5% HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-tert-butyl-2-nitrobenzamide.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Step 2: Synthesis of this compound

  • Dissolve the purified N-tert-butyl-2-nitrobenzamide in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent. A common method is the use of hydrazine hydrate in the presence of a catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the final product by column chromatography on silica gel or by recrystallization.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction 2-Nitrobenzoyl_chloride 2-Nitrobenzoyl_chloride Amidation_Reaction Amidation 2-Nitrobenzoyl_chloride->Amidation_Reaction tert-Butylamine tert-Butylamine tert-Butylamine->Amidation_Reaction N-tert-butyl-2-nitrobenzamide N-tert-butyl-2-nitrobenzamide Amidation_Reaction->N-tert-butyl-2-nitrobenzamide Yields Nitro_Compound N-tert-butyl-2-nitrobenzamide Reduction_Reaction Nitro Group Reduction Nitro_Compound->Reduction_Reaction Reducing_Agent Hydrazine Hydrate + Pd/C Reducing_Agent->Reduction_Reaction Final_Product This compound Reduction_Reaction->Final_Product Yields

Synthetic pathway for this compound.

Potential Biological Activity and Applications

While there is a lack of specific biological data for this compound in the public domain, the benzamide scaffold is a well-established pharmacophore in medicinal chemistry. Structurally analogous compounds have been investigated for a variety of therapeutic applications.

  • Kinase Inhibitors: The benzamide moiety is a common feature in a number of kinase inhibitors. These enzymes play a crucial role in cellular signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.

  • Protease Modulators: Substituted benzamides have also been explored as inhibitors of proteases, which are involved in a wide range of physiological processes.

  • Antimicrobial Agents: Studies on related 2-amino-N-phenylbenzamides have shown potential antimycobacterial and antifungal activities. This suggests that this compound could be a starting point for the development of novel anti-infective agents.

Given these potential activities, a logical next step for researchers would be to screen this compound in a variety of biological assays.

G Compound 2-Amino-N-tert- butylbenzamide Primary_Screening Primary Biological Screening Compound->Primary_Screening Kinase_Assay Kinase Inhibition Assays Primary_Screening->Kinase_Assay Protease_Assay Protease Inhibition Assays Primary_Screening->Protease_Assay Antimicrobial_Assay Antimicrobial Susceptibility Testing Primary_Screening->Antimicrobial_Assay Hit_Identification Hit Identification Kinase_Assay->Hit_Identification Protease_Assay->Hit_Identification Antimicrobial_Assay->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Hypothetical workflow for biological evaluation.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the amine protons, the amide proton, and the singlet for the nine equivalent protons of the tert-butyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for determining the purity of the compound. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a modifier like trifluoroacetic acid would likely provide good separation.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretches of the primary amine and the amide, and the C=O stretch of the amide.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that is of interest in medicinal chemistry. While specific biological data is currently lacking, its structural similarity to known bioactive molecules suggests that it may possess interesting pharmacological properties. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this compound in drug discovery and development programs. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.

References

Theoretical Conformation of N-tert-butylbenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butylbenzamide, a secondary amide, possesses a conformationally flexible structure dictated by the interplay of steric and electronic effects arising from its bulky tert-butyl group and the aromatic phenyl ring. Understanding the preferred spatial arrangement of this molecule is crucial for applications in medicinal chemistry and materials science, where molecular geometry governs intermolecular interactions and macroscopic properties. This technical guide provides a comprehensive overview of the theoretical studies on the conformation of N-tert-butylbenzamide, synthesizing data from related benzamide derivatives to elucidate its conformational landscape. The document details the key dihedral angles defining its shape, the energetic barriers to rotation around key bonds, and the influence of intramolecular forces. Methodologies for computational conformational analysis are presented, alongside visualizations of the conformational workflow and the principal molecular interactions.

Introduction

The amide bond is a cornerstone of chemical and biological structures, and its conformational preferences have been a subject of intense research. In N-substituted benzamides, the orientation of the phenyl ring relative to the amide plane, and the rotation around the C-N amide bond, define the molecule's overall topology. The presence of a sterically demanding tert-butyl group on the nitrogen atom in N-tert-butylbenzamide introduces significant steric hindrance, which is expected to strongly influence the conformational equilibrium.

Theoretical and computational chemistry provide powerful tools to explore the potential energy surface of molecules and identify stable conformers.[1] Methods such as ab initio calculations and Density Functional Theory (DFT) are employed to determine geometric parameters, relative energies, and rotational barriers.[2] This guide summarizes the expected conformational features of N-tert-butylbenzamide based on established principles and data from analogous systems.

Conformational Landscape of N-tert-butylbenzamide

The conformation of N-tert-butylbenzamide can be primarily described by two key dihedral angles:

  • ω (C-C-N-C): Defines the rotation around the amide bond. Due to the partial double bond character of the C-N bond, amides typically exist in planar cis or trans conformations.[3]

  • τ (O=C-C-C): Defines the torsion angle between the plane of the phenyl ring and the amide plane.

Due to severe steric clashes between the bulky tert-butyl group and the phenyl ring, the cis conformation of the amide bond in N-tert-butylbenzamide is expected to be highly disfavored. The trans conformation, where the tert-butyl group and the phenyl group are on opposite sides of the C-N bond, will be the predominant form.

The rotation of the phenyl ring relative to the amide plane is governed by a balance between resonance stabilization, which favors planarity (τ = 0° or 180°), and steric hindrance between the ortho hydrogens of the phenyl ring and the substituents on the carbonyl and nitrogen atoms. For N,N-dimethylbenzamide, computational studies have shown that the phenyl ring is twisted out of the amide plane.[2] A similar, if not more pronounced, non-planar arrangement is anticipated for N-tert-butylbenzamide.

Key Conformational Parameters

The following table summarizes expected quantitative data for the key conformational parameters of N-tert-butylbenzamide, based on studies of related benzamides.

ParameterDescriptionExpected Value/RangeRationale/Reference
ω (C-C-N-C) Amide bond dihedral angle~180° (trans)The trans conformation is significantly more stable in secondary amides to minimize steric hindrance.[4] The bulky tert-butyl group makes the cis form highly improbable.
τ (O=C-C-C) Phenyl ring torsion angle20° - 60°Steric hindrance between the phenyl ring and the N-tert-butyl group forces the ring out of the amide plane, disrupting full conjugation.[2]
Rotational Barrier (C-N) Energy barrier for cis-trans isomerization15 - 20 kcal/molThis is a typical range for the rotational barrier around an amide C-N bond.[5]
Rotational Barrier (C-Cphenyl) Energy barrier for phenyl ring rotationLow (likely < 5 kcal/mol)While there is steric hindrance, the barrier to rotation of the phenyl group is generally lower than that of the amide bond.

Intramolecular Interactions

The conformation of N-tert-butylbenzamide is primarily dictated by steric repulsion. The large tert-butyl group creates a "steric wall" that influences the orientation of the adjacent phenyl ring.

While less dominant than in other systems, weak intramolecular hydrogen bonds of the C-H···O type, involving the ortho C-H of the phenyl ring and the carbonyl oxygen, might contribute to the stabilization of a slightly twisted conformation. However, the primary determinant of the phenyl ring's dihedral angle will be the minimization of van der Waals clashes.

Methodologies for Conformational Analysis

The theoretical study of N-tert-butylbenzamide's conformation typically involves the following computational protocol:

  • Initial Structure Generation: Generation of various possible starting geometries, including different initial dihedral angles for the amide and phenyl ring torsions.

  • Geometry Optimization: Optimization of the initial structures using quantum mechanical methods. A common and effective approach is to use Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Conformational Search/Potential Energy Scan: To systematically explore the conformational space, a relaxed potential energy surface scan is performed. This involves systematically rotating around the key dihedral angles (ω and τ) and performing a geometry optimization at each step.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

  • Analysis of Results: The relative energies of the identified conformers are compared to determine the most stable structures and their populations according to the Boltzmann distribution. The energy barriers between conformers are determined from the transition state structures located during the potential energy scan.

Visualizations

Workflow for Conformational Analysis

conformational_analysis_workflow cluster_input Input Generation cluster_computation Computational Protocol cluster_output Analysis and Results initial_structure Initial 3D Structure of N-tert-butylbenzamide pes_scan Potential Energy Surface Scan (Rotation around C-N and C-C bonds) initial_structure->pes_scan Systematic Rotation geom_opt Geometry Optimization of Conformers (e.g., DFT B3LYP/6-31G*) pes_scan->geom_opt Optimization at each step rotational_barriers Determination of Rotational Barriers (Transition States) pes_scan->rotational_barriers freq_calc Frequency Calculation and Thermodynamic Analysis geom_opt->freq_calc Confirmation of Minima stable_conformers Identification of Stable Conformers (Energy Minima) freq_calc->stable_conformers thermo_data Thermodynamic Properties (ΔG, ΔH) freq_calc->thermo_data

Caption: Workflow for the theoretical conformational analysis of N-tert-butylbenzamide.

Key Interactions Influencing Conformation

key_interactions cluster_molecule N-tert-butylbenzamide cluster_factors Influencing Factors cluster_conformation Resulting Conformation mol Structure of N-tert-butylbenzamide steric_hindrance Steric Hindrance trans_amide Trans Amide Bond (ω ≈ 180°) steric_hindrance->trans_amide non_planar_phenyl Non-planar Phenyl Ring (τ > 20°) steric_hindrance->non_planar_phenyl resonance Resonance Stabilization resonance->non_planar_phenyl competes with steric hindrance h_bond Weak Intramolecular C-H...O Interaction h_bond->non_planar_phenyl minor contribution

References

Potential Biological Activities of Novel Benzamide Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of a multitude of compounds with a broad spectrum of pharmacological activities.[1] The versatility of the benzamide core allows for diverse chemical substitutions, enabling the fine-tuning of physicochemical properties and target-specific interactions. This has led to their extensive investigation and application as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1] This technical guide provides a comprehensive overview of the potential biological activities of novel benzamide analogs, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activities

Novel benzamide derivatives have emerged as a promising class of antitumor agents, exerting their effects through multiple mechanisms of action.[2]

Mechanisms of Action
  • Histone Deacetylase (HDAC) Inhibition: A significant number of benzamide derivatives function as HDAC inhibitors. The o-aminobenzamide moiety is a key pharmacophore that chelates with the zinc ion in the active site of HDACs, leading to their inhibition.[2][3] This results in histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes.[2]

  • PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA damage repair.[4] Certain benzamide derivatives have been designed as potent PARP-1 inhibitors, leading to the accumulation of DNA double-strand breaks and ultimately inducing apoptosis in cancer cells, particularly in those with existing DNA repair deficiencies.[4]

  • Tubulin Polymerization Inhibition: Some benzamide analogs target the colchicine binding site on tubulin, thereby inhibiting microtubule polymerization.[3][5] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Smoothened (SMO) Antagonism: The Hedgehog signaling pathway is often aberrantly activated in various cancers. Novel benzamide derivatives have been developed as antagonists of the Smoothened (SMO) receptor, a key component of this pathway, leading to the inhibition of cancer cell proliferation.[6]

  • Induction of Oxidative Stress: Some benzamide compounds, such as BJ-13, have been shown to induce a significant accumulation of reactive oxygen species (ROS) within cancer cells.[7] This leads to mitochondrial membrane potential collapse and triggers caspase-dependent apoptosis.[7]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative novel benzamide analogs against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
13f HCT116 (Colon)0.30PARP-1 Inhibition[4]
DLD-1 (Colon)2.83PARP-1 Inhibition[4]
20b Various0.012 - 0.027Tubulin Polymerization Inhibition[5][8]
BJ-13 Gastric Cancer CellsPotent ActivityROS-mediated Apoptosis[7]
Compound 2D A549 (Lung)8.4HDAC Inhibition[3]
Compound 2C A549 (Lung)11.5HDAC Inhibition[3]
Compound 7j HDAC10.65HDAC Inhibition[9]
HDAC20.78HDAC Inhibition[9]
HDAC31.70HDAC Inhibition[9]
CMC/ECFA HCT-116 (Colon)3.7Not Specified[10]
A549 (Lung)19.96Not Specified[10]
Nimesulide Derivative MDA-MB-468 (Breast)0.00389Not Specified[11]
DU145 (Prostate)0.002298Not Specified[11]
Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines

  • Culture medium

  • Test compounds (benzamide analogs)

Procedure:

  • Seed cancer cells into 96-well plates at a density of 1 × 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the benzamide analogs for 72 hours.

  • Remove the treatment medium and add 28 µL of 2 mg/mL MTT solution to each well.

  • Incubate the plates for 1.5 hours at 37°C.

  • Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.

  • Incubate for 15 minutes at 37°C with shaking.

  • Measure the absorbance at 492 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

This technique is used to detect key proteins involved in the apoptotic pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against cleaved Caspase-3, Bax, Bcl-2)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Treat cells with the benzamide analog at its IC50 concentration for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL detection reagent and an imaging system.

Antimicrobial Activities

Benzamide derivatives have also demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzamide analogs against common bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 5a B. subtilis6.25[12]
E. coli3.12[12]
Compound 6b E. coli3.12[12]
Compound 6c B. subtilis6.25[12]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives Gram-positive bacteria2500 - 5000[10][13]
Benzamidine analogues Periodontal pathogens31.25 - 125[14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (benzamide analogs)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Perform serial two-fold dilutions of the benzamide analogs in MHB in the wells of a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activities

Certain benzamide and nicotinamide derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of the transcription factor NF-κB.[15]

Mechanism of Action

The anti-inflammatory effects of some benzamides are attributed to their ability to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) by suppressing the NF-κB signaling pathway.[15]

Quantitative Data: In Vitro Anti-inflammatory Activity
Compound IDAssayIC50 (mg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives Proteinase Inhibitory Activity0.04 - 0.07[13]
Acetylsalicylic acid (Control) Proteinase Inhibitory Activity0.4051[13]
Experimental Protocol: Protease Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of proteases, which are involved in inflammation.

Materials:

  • Trypsin solution

  • Tris-HCl buffer (20mM, pH 7.4)

  • Casein solution (0.65% w/v)

  • Perchloric acid (2M)

  • Test compounds (benzamide analogs)

Procedure:

  • Prepare a reaction mixture containing 0.06 mL of trypsin, 1 mL of Tris-HCl buffer, and 1 mL of the test sample at different concentrations.

  • Incubate the mixture for 10 minutes at 37°C.

  • Add 1 mL of casein solution and incubate for an additional 20 minutes.

  • Stop the reaction by adding 2 mL of perchloric acid.

  • Centrifuge the mixture and measure the absorbance of the supernatant at 280 nm.

  • Calculate the percentage of inhibition of protease activity.

Neuroprotective Activities

Novel benzamide analogs are also being explored for their potential to protect neurons from damage, particularly in the context of excitotoxicity.

Mechanism of Action

Some benzofuran-2-carboxamide derivatives have shown neuroprotective effects against NMDA-induced excitotoxicity.[16][17][18] Excitotoxicity is a process where excessive stimulation of glutamate receptors, like the NMDA receptor, leads to neuronal damage and death.[7] This process is implicated in various neurological disorders.[7]

Quantitative Data: In Vitro Neuroprotective Activity
Compound IDAssayConcentrationEffectReference
Compound 1f NMDA-induced excitotoxicity30 µMNeuroprotective effect comparable to memantine[16][17][18]
Compound 1j NMDA-induced excitotoxicity100 & 300 µMMarked anti-excitotoxic effects[16][17][18]
Compound 29 (LY836) Glutamate-induced damage in primary cortical neuronsNot SpecifiedImproved neuroprotective activities[19]
Experimental Protocol: NMDA-Induced Excitotoxicity Assay

This assay assesses the ability of a compound to protect neurons from cell death induced by excessive NMDA receptor activation.[2]

Materials:

  • Primary neuronal cell culture

  • Neurobasal medium

  • N-methyl-D-aspartate (NMDA)

  • Lactate dehydrogenase (LDH) assay kit

  • Test compounds (benzamide analogs)

Procedure:

  • Culture primary neurons in appropriate plates.

  • Pre-treat the neurons with different concentrations of the benzamide analogs.

  • Induce excitotoxicity by exposing the neurons to a high concentration of NMDA (e.g., 25 µM) for 60 minutes.

  • Wash the neurons and replace the medium with conditioned medium.

  • Allow the neurons to recover for 24 hours.

  • Measure cell death by quantifying the amount of LDH released into the culture medium using an LDH assay kit.

Visualizations

Signaling Pathways

HDAC_Inhibition cluster_nucleus Nucleus Histone Histone Tail (Lysine-Ac) DNA DNA Histone->DNA wraps Gene_Expression Gene Expression Histone->Gene_Expression leads to HDAC HDAC HDAC->Histone Deacetylates Gene_Repression Gene Repression HDAC->Gene_Repression promotes HAT HAT HAT->Histone Acetylates Benzamide Benzamide Analog Benzamide->HDAC Inhibits

Caption: HDAC Inhibition by Benzamide Analogs.

PARP_Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR_polymer PAR Polymer Synthesis PARP1->PAR_polymer catalyzes Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse leads to (if inhibited) Repair_Proteins DNA Repair Proteins PAR_polymer->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediate SSB_Repair->DNA_SSB resolves DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB Apoptosis Apoptosis DNA_DSB->Apoptosis Benzamide Benzamide Analog (PARPi) Benzamide->PARP1 Inhibits

Caption: PARP-1 Inhibition Pathway.

Tubulin_Polymerization cluster_cell Cancer Cell Tubulin_dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_dimers->Microtubules Polymerize into G2M_Arrest G2/M Arrest Tubulin_dimers->G2M_Arrest Inhibition leads to Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle form Cell_Division Cell Division Mitotic_Spindle->Cell_Division enables Apoptosis Apoptosis G2M_Arrest->Apoptosis Benzamide Benzamide Analog Benzamide->Tubulin_dimers Binds to (Colchicine Site)

Caption: Tubulin Polymerization Inhibition.

Experimental Workflows

Drug_Discovery_Workflow start Start synthesis Synthesis of Benzamide Analogs start->synthesis in_vitro_screening In Vitro Screening (e.g., MTT, MIC) synthesis->in_vitro_screening hit_identification Hit Identification (Active Compounds) in_vitro_screening->hit_identification lead_optimization Lead Optimization (SAR Studies) hit_identification->lead_optimization lead_optimization->synthesis Iterative Refinement in_vivo_testing In Vivo Testing (Animal Models) lead_optimization->in_vivo_testing preclinical_dev Preclinical Development in_vivo_testing->preclinical_dev clinical_trials Clinical Trials preclinical_dev->clinical_trials end Approved Drug clinical_trials->end

Caption: Drug Discovery Workflow for Benzamide Analogs.

Logical Relationships

SAR_Logic Core Benzamide Core Scaffold SAR Structure-Activity Relationship (SAR) Core->SAR Substituents Chemical Substituents (R1, R2, etc.) Substituents->SAR Biological_Activity Biological Activity (e.g., IC50, MIC) Potency Potency Biological_Activity->Potency Selectivity Selectivity Biological_Activity->Selectivity ADME ADME Properties Biological_Activity->ADME SAR->Biological_Activity Lead_Compound Lead Compound Potency->Lead_Compound Selectivity->Lead_Compound ADME->Lead_Compound

Caption: Structure-Activity Relationship Logic.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 2-Amino-N-tert-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Amino-N-tert-butylbenzamide, a key intermediate in pharmaceutical and chemical research. The primary proposed method involves the reaction of isatoic anhydride with tert-butylamine. An alternative, three-step route commencing from 2-nitrobenzoic acid is also described. This protocol includes information on reagents, reaction conditions, and purification methods. A workflow diagram and a table for data logging are provided to guide researchers in their synthetic efforts.

Introduction

This compound is a valuable building block in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. Its structure, featuring a primary aromatic amine and a sterically hindered secondary amide, makes it a versatile precursor for further chemical modifications. The protocols outlined below are based on established chemical principles for amide bond formation and reduction of nitroarenes, providing a reliable pathway for the preparation of this compound in a laboratory setting.

Chemical Properties

PropertyValue
CAS Number 1203-89-0[1][2]
Molecular Formula C₁₁H₁₆N₂O[1][2]
Molecular Weight 192.26 g/mol [1][2]
Appearance Off-white to yellow solid
Melting Point 134-135 °C

Experimental Protocols

Method 1: Synthesis from Isatoic Anhydride

This method is a direct, one-step synthesis involving the reaction of isatoic anhydride with tert-butylamine.

Reaction Scheme:

Isatoic Anhydride + tert-Butylamine → this compound + CO₂ + H₂O

Materials and Reagents:

  • Isatoic anhydride

  • tert-Butylamine

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1.0 eq) in a suitable solvent such as DMF.

  • Slowly add tert-butylamine (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Method 2: Synthesis from 2-Nitrobenzoic Acid

This alternative, three-step route involves the formation of an amide bond followed by the reduction of a nitro group.

Step 1: Synthesis of 2-Nitrobenzoyl chloride

  • To a solution of 2-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 2-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Nitro-N-tert-butylbenzamide

  • Dissolve the crude 2-nitrobenzoyl chloride in a suitable solvent (e.g., dichloromethane) and cool the solution to 0 °C.

  • Slowly add a solution of tert-butylamine (1.1 eq) and a base such as triethylamine (1.2 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 2-Nitro-N-tert-butylbenzamide.

Step 3: Synthesis of this compound

  • Dissolve 2-Nitro-N-tert-butylbenzamide in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, such as iron powder in the presence of acetic acid or catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere).

  • Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the catalyst or iron salts.

  • Concentrate the filtrate and purify the residue by recrystallization or column chromatography to yield this compound.

Data Presentation

The following table should be used to record the quantitative data from the synthesis.

ParameterMethod 1Method 2
Starting Material (mass)
Reagent 1 (mass/volume)
Reagent 2 (mass/volume)
Solvent (volume)
Reaction Time (hours)
Reaction Temperature (°C)
Crude Product Yield (g)
Purified Product Yield (g)
Overall Yield (%)
Melting Point (°C)
Purity (e.g., by HPLC)

Visualizations

Synthesis_Workflow cluster_method1 Method 1: From Isatoic Anhydride cluster_method2 Method 2: From 2-Nitrobenzoic Acid IA Isatoic Anhydride Reaction1 Reaction in DMF (80-100 °C, 4-6h) IA->Reaction1 TBA1 tert-Butylamine TBA1->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 This compound Purification1->Product1 NBA 2-Nitrobenzoic Acid Step1 Thionyl Chloride (SOCl₂) NBA->Step1 NBC 2-Nitrobenzoyl Chloride Step1->NBC Step2 Amide Formation NBC->Step2 TBA2 tert-Butylamine, Et₃N TBA2->Step2 NNTBA 2-Nitro-N-tert-butylbenzamide Step2->NNTBA Step3 Reduction (e.g., Fe/AcOH) NNTBA->Step3 Workup2 Filtration & Purification Step3->Workup2 Product2 This compound Workup2->Product2

Caption: Synthetic routes to this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • tert-Butylamine is a flammable and corrosive liquid. Handle with care.

  • Thionyl chloride is highly corrosive and reacts violently with water. Handle with extreme caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.[1]

  • Infrared Spectroscopy (IR): To identify functional groups such as N-H and C=O stretches.[1]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

Application Notes and Protocols for the Analytical Characterization of 2-Amino-N-tert-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-N-tert-butylbenzamide is a chemical compound with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical agents. Its structural features, including a primary aromatic amine, a secondary amide, and a bulky tert-butyl group, necessitate a comprehensive analytical characterization to confirm its identity, purity, and stability. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of modern analytical techniques. These methodologies are designed for researchers, scientists, and drug development professionals to ensure the quality and integrity of the compound. The primary techniques covered include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Thermal Analysis (DSC/TGA).

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Application Note: Reverse-phase HPLC (RP-HPLC) is the premier technique for assessing the purity of this compound and quantifying any related impurities. The method separates compounds based on their hydrophobicity. Given the aromatic ring and alkyl group, the target compound is well-retained on a C18 stationary phase. A mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) allows for the effective elution and separation from more polar or less polar impurities. UV detection is highly suitable due to the presence of the benzamide chromophore, with a strong absorbance expected around 254 nm.[1][2] This method can be validated according to ICH guidelines for accuracy, precision, linearity, and sensitivity.[3]

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 50 µg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Chromatographic Conditions: The following conditions are a robust starting point and can be optimized as needed.[2][3][4][5]

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to initial conditions over 1 min, equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 254 nm
Injection Volume 10 µL
  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identify and quantify any impurities against a reference standard if available.

Visualization: HPLC Workflow

HPLC_Workflow HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: NMR spectroscopy is the most definitive technique for the structural confirmation of this compound. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR identifies the carbon skeleton. For this molecule, characteristic signals include the aromatic protons, the amine (NH₂) and amide (NH) protons, and the distinct singlet of the tert-butyl group.[6][7] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents; DMSO-d₆ is often preferred as it ensures the observation of exchangeable NH protons.

Experimental Protocol:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[6]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectra using the residual solvent peak or TMS.

    • Integrate the ¹H NMR signals and assign them to the corresponding protons.

    • Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.

Expected Spectral Data (in DMSO-d₆):

¹H NMR AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
tert-Butyl (-C(CH₃)₃)~1.3 - 1.5Singlet9H
Amine (-NH₂)~5.0 - 6.0Broad Singlet2H
Aromatic (C₆H₄)~6.5 - 7.6Multiplets (dd, td, etc.)4H
Amide (-NH-)~7.8 - 8.5Singlet1H
¹³C NMR AssignmentExpected Chemical Shift (δ, ppm)
tert-Butyl (-C H₃)~28 - 30
tert-Butyl (-C (CH₃)₃)~50 - 52
Aromatic (C-NH₂)~148 - 150
Aromatic (CH)~115 - 132
Aromatic (C-C=O)~120 - 125
Carbonyl (-C=O)~167 - 170

Visualization: NMR Analysis Workflow

NMR_Workflow NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve Sample in Deuterated Solvent Acq1H Acquire 1H Spectrum Prep->Acq1H Acq13C Acquire 13C Spectrum Prep->Acq13C Process Fourier Transform, Phase & Baseline Correction Acq1H->Process Acq13C->Process Assign Assign Peaks Process->Assign Confirm Confirm Structure Assign->Confirm

Caption: Workflow for NMR structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the key vibrational bands are the N-H stretches from the primary amine and secondary amide, the C=O stretch of the amide, and C-H stretches from the aromatic and alkyl groups. The presence and position of these bands provide strong evidence for the compound's structure.[8][9]

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

Expected Characteristic IR Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Primary Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500 (two bands)
Secondary Amide (N-H)Stretch3250 - 3400 (one band)
Aromatic (C-H)Stretch3000 - 3100
Alkyl (C-H)Stretch2850 - 3000
Amide I (C=O)Stretch1630 - 1680
Amide II (N-H)Bend1510 - 1570
Aromatic (C=C)Stretch1450 - 1600

Mass Spectrometry (MS)

Application Note: Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique ideal for generating the protonated molecular ion [M+H]⁺. The accurate mass measurement obtained from a high-resolution mass spectrometer (HRMS) can be used to confirm the elemental composition. The molecular weight of this compound (C₁₁H₁₆N₂O) is 192.26 g/mol .[8]

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an ESI source, which can be coupled to an HPLC system (LC-MS) or used with direct infusion.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the base peak and the molecular ion peak. For this compound, the protonated molecule [M+H]⁺ is expected at m/z 193.13.

    • If using HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental formula.

    • If fragmentation data (MS/MS) is acquired, analyze the fragment ions to corroborate the proposed structure. A common fragment would be the loss of the tert-butyl group.

Expected m/z Values:

IonFormulaTheoretical m/z
[M+H]⁺[C₁₁H₁₇N₂O]⁺193.1335
[M-C₄H₈+H]⁺[C₇H₉N₂O]⁺137.0709
[C₇H₆NO]⁺[C₇H₆NO]⁺120.0444

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. While this compound has a relatively high boiling point, it can be analyzed directly. However, for improved chromatography and sensitivity, derivatization is often employed, especially for compounds with active hydrogens like amines and amides. Silylation, using reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogens with nonpolar tert-butyldimethylsilyl (TBDMS) groups, increasing volatility and thermal stability.[10][11] This approach is excellent for impurity profiling.

Experimental Protocol (with Derivatization):

  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).

  • Sample Derivatization:

    • Accurately weigh ~1 mg of the sample into a reaction vial.

    • Add 100 µL of MTBSTFA and 100 µL of a suitable solvent (e.g., acetonitrile).

    • Seal the vial and heat at 70-100 °C for 1-4 hours.

    • Cool the reaction mixture to room temperature before injection.

  • GC-MS Conditions:

ParameterValue
Column DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min
MS Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-600
  • Data Analysis:

    • Identify the peak for the derivatized compound.

    • Analyze the mass spectrum, paying attention to the molecular ion and characteristic fragment ions, such as the loss of a tert-butyl group ([M-57]⁺), which is a hallmark of TBDMS derivatives.[12]

    • Use the chromatogram to identify and quantify any volatile impurities.

Visualization: Overall Characterization Strategy

Characterization_Strategy Integrated Analytical Characterization Workflow cluster_primary Primary Analysis cluster_secondary Confirmatory & Physical Properties Sample This compound (Bulk Sample) HPLC HPLC (Purity) Sample->HPLC NMR NMR (Structure ID) Sample->NMR MS MS (Molecular Wt.) Sample->MS FTIR FTIR (Functional Groups) Sample->FTIR GCMS GC-MS (Volatile Impurities) Sample->GCMS Thermal DSC / TGA (Physical Properties) Sample->Thermal Final Fully Characterized Compound HPLC->Final NMR->Final MS->Final FTIR->Final GCMS->Final Thermal->Final

Caption: Integrated workflow for compound characterization.

Thermal Analysis (DSC & TGA)

Application Note: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the physical properties of a material. DSC measures heat flow as a function of temperature, allowing for the determination of the melting point, enthalpy of fusion, and glass transitions. TGA measures mass change as a function of temperature, revealing thermal stability and decomposition patterns.[13][14][15] For a pharmaceutical intermediate, a sharp melting peak in DSC indicates high purity, while TGA establishes the temperature at which the compound begins to degrade.

Experimental Protocol:

  • Instrumentation: A Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC, or separate TGA and DSC instruments.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the sample into a clean aluminum or ceramic crucible.

  • Data Acquisition:

    • Place the sample crucible (and an empty reference crucible for DSC) into the instrument.

    • Heat the sample under a controlled atmosphere (typically nitrogen at a flow rate of 20-50 mL/min) at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 400 °C).[16]

  • Data Analysis:

    • DSC: Analyze the resulting thermogram to identify endothermic events (like melting) and exothermic events (like decomposition). Determine the onset temperature and peak maximum of the melting endotherm.

    • TGA: Analyze the weight loss curve. Determine the onset temperature of decomposition, which indicates the limit of thermal stability. The presence of water or residual solvent would be seen as an initial weight loss step at lower temperatures.

Expected Data:

TechniqueParameterExpected Observation
DSC Melting PointA sharp endothermic peak corresponding to the melting of the crystalline solid.
TGA Thermal StabilityA stable baseline with no significant weight loss until the onset of thermal decomposition at an elevated temperature.

References

High-performance liquid chromatography (HPLC) analysis of 2-Amino-N-tert-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-tert-butylbenzamide is a chemical intermediate of interest in pharmaceutical synthesis and drug development. Accurate and reliable quantification of this compound is essential for process monitoring, quality control of starting materials, and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, precise, and widely accessible technique for the analysis of aromatic compounds such as this compound.

This document provides a comprehensive guide to the quantitative analysis of this compound using a reversed-phase HPLC method. The protocols detailed below cover sample preparation, chromatographic conditions, and data analysis, designed to be readily implemented in a laboratory setting.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in methanol, acetonitrile, and other polar organic solvents.
UV Chromophore Aminobenzoyl group
Predicted UV λmax ~254 nm

HPLC Method for Quantitative Analysis

The following method is a robust starting point for the analysis of this compound. Method optimization and validation are recommended for specific applications and matrices.

Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength 254 nm
Run Time 10 minutes

Rationale for Method Selection: A C18 column is a versatile stationary phase for reversed-phase chromatography, suitable for retaining moderately polar aromatic compounds like this compound. The mobile phase, consisting of acidified water and acetonitrile, provides good peak shape and resolution. A detection wavelength of 254 nm is chosen based on the strong UV absorbance of the benzamide chromophore.

Experimental Protocols

1. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh 10.0 mg of this compound reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol. Mix thoroughly. This solution should be stored at 2-8°C and can be used for up to one month.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (70% A / 30% B).

    • A recommended calibration range is 1, 5, 10, 25, 50, and 100 µg/mL.

2. Sample Preparation

The appropriate sample preparation will depend on the matrix. The following is a general procedure for a relatively clean sample.

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volume of methanol to achieve a theoretical concentration within the calibration range.

  • Vortex for 1-2 minutes to ensure complete dissolution.

  • Dilute an aliquot of this solution with the mobile phase to the final target concentration.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Quantitative Data Summary

The following tables represent typical data that can be obtained using the described HPLC method.

Table 1: System Suitability

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
RSD of Peak Area (n=6) ≤ 2.0%0.8%
RSD of Retention Time (n=6) ≤ 1.0%0.3%

Table 2: Method Performance Characteristics

ParameterResult
Retention Time (RT) ~ 4.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Standard/Sample dissolve Dissolve in Methanol start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analyte calibrate->quantify

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship for Method Development

G Analyte 2-Amino-N-tert- butylbenzamide Properties Aromatic Amine Moderate Polarity Analyte->Properties Method Reversed-Phase HPLC Properties->Method StationaryPhase C18 Column Method->StationaryPhase MobilePhase Acetonitrile/ Acidified Water Method->MobilePhase Detection UV Detection (254 nm) Method->Detection

Caption: Rationale for HPLC method selection.

2-Amino-N-tert-butylbenzamide: A Versatile Scaffold for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N-tert-butylbenzamide is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its unique structural features, comprising a primary aromatic amine, an amide linkage, and a bulky tert-butyl group, provide a reactive platform for the construction of a diverse array of heterocyclic compounds. These resulting heterocyclic systems, particularly quinazolinones, dihydroquinazolinones, and benzodiazepines, are of significant interest due to their wide range of biological activities and pharmacological properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these important heterocyclic scaffolds.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This compound serves as a key precursor for the synthesis of 3-tert-butyl-quinazolin-4(3H)-ones.

One-Pot Synthesis from this compound and Orthoesters

A straightforward and efficient method for the synthesis of 2-substituted-3-tert-butyl-quinazolin-4(3H)-ones involves the condensation of this compound with various orthoesters in the presence of an acid catalyst.[1]

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in absolute ethanol (5 mL) in a pressure tube, add the corresponding orthoester (3.0 mmol) and glacial acetic acid (3.0 mmol).

  • Seal the pressure tube and heat the reaction mixture at 110 °C for 12-72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or trituration with a mixture of ether and pentane to afford the desired 2-substituted-3-tert-butyl-quinazolin-4(3H)-one.

EntryOrthoesterProductReaction Time (h)Yield (%)
1Triethyl orthoformate3-tert-Butylquinazolin-4(3H)-one2485
2Triethyl orthoacetate2-Methyl-3-tert-butylquinazolin-4(3H)-one4878
3Triethyl orthopropionate2-Ethyl-3-tert-butylquinazolin-4(3H)-one7272

Table 1: Synthesis of 2-Substituted-3-tert-butyl-quinazolin-4(3H)-ones.

G cluster_reactants Reactants cluster_process Process cluster_products Products A This compound D Heating in Ethanol (110 °C, Pressure Tube) A->D B Orthoester B->D C Acetic Acid (Catalyst) C->D E 2-Substituted-3-tert-butyl -quinazolin-4(3H)-one D->E F Ethanol D->F

Figure 1: General workflow for the synthesis of 2-substituted-3-tert-butyl-quinazolin-4(3H)-ones.

Synthesis of 2,3-Dihydroquinazolin-4(1H)-one Derivatives

2,3-Dihydroquinazolin-4(1H)-ones are another important class of heterocyclic compounds that have attracted significant attention due to their potential biological activities.[2] These compounds can be readily synthesized through the cyclocondensation of this compound with various aldehydes.[3][4]

Cyclocondensation with Aldehydes

The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the dihydroquinazolinone ring system.[2]

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aldehyde (1.2 mmol) in ethanol (10 mL).

  • Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

EntryAldehydeProductReaction Time (h)Yield (%)
1Benzaldehyde3-tert-Butyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one692
24-Chlorobenzaldehyde3-tert-Butyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one595
34-Methoxybenzaldehyde3-tert-Butyl-2-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one788

Table 2: Synthesis of 3-tert-Butyl-2-aryl-2,3-dihydroquinazolin-4(1H)-ones.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product A This compound C Schiff Base Intermediate A->C B Aldehyde B->C D 2,3-Disubstituted-2,3-dihydro -quinazolin-4(1H)-one C->D Intramolecular Cyclization

Figure 2: Reaction pathway for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

Synthesis of 1,4-Benzodiazepine Derivatives

1,4-Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. While the direct synthesis from this compound is not straightforward, a multi-step approach can be employed. This involves the initial conversion of the benzamide to a 2-aminobenzophenone derivative, a key precursor for benzodiazepine synthesis.[5]

Multi-step Synthesis via a 2-Aminobenzophenone Intermediate

Step 1: Synthesis of 2-Amino-N-tert-butyl-5-chlorobenzophenone

This transformation can be achieved through a Friedel-Crafts acylation of N-tert-butyl-4-chloroaniline with benzoyl chloride, followed by appropriate functional group manipulations.

Step 2: Synthesis of 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one derivative

The synthesized 2-aminobenzophenone derivative can then be used in a well-established route to form the benzodiazepine core.[6]

Experimental Protocol (General for Benzodiazepine Ring Formation):

  • To a solution of the 2-aminobenzophenone derivative (1.0 mmol) in a suitable solvent such as pyridine, add amino acid (e.g., glycine ethyl ester hydrochloride, 1.2 mmol).

  • Heat the reaction mixture to reflux for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 1,4-benzodiazepin-2-one derivative.

G A This compound B Multi-step Conversion A->B C 2-Aminobenzophenone Intermediate B->C D Reaction with Amino Acid Derivative C->D E 1,4-Benzodiazepine Derivative D->E

Figure 3: Logical relationship for the multi-step synthesis of 1,4-benzodiazepine derivatives.

Biological Significance and Signaling Pathways

Derivatives of quinazolinones exhibit a wide range of pharmacological activities.[7] While specific signaling pathway data for compounds derived directly from this compound is limited in the literature, the broader class of quinazolinones has been shown to interact with various biological targets. For instance, some quinazolinone derivatives act as inhibitors of enzymes such as thymidylate synthase and tyrosine kinase, which are crucial in cancer cell proliferation. Others have been found to modulate GABA-A receptors, leading to sedative and anxiolytic effects.[7] Further research is warranted to elucidate the specific biological targets and signaling pathways of heterocyclic compounds derived from this compound.

G cluster_compound Quinazolinone Derivative cluster_targets Potential Biological Targets cluster_effects Pharmacological Effects A Quinazolinone (from this compound) B Enzyme Inhibition (e.g., Tyrosine Kinase) A->B C Receptor Modulation (e.g., GABA-A Receptor) A->C D Anticancer Activity B->D E CNS Effects (Sedative, Anxiolytic) C->E

Figure 4: Potential signaling pathways and biological effects of quinazolinone derivatives.

Conclusion

This compound is a highly useful and adaptable starting material for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel quinazolinones, dihydroquinazolinones, and, through a multi-step approach, benzodiazepines. The diverse biological activities associated with these heterocyclic scaffolds underscore the importance of this compound as a key building block in modern drug discovery and development. Further investigation into the biological mechanisms of action of these compounds will undoubtedly open new avenues for therapeutic intervention.

References

In Vitro Applications of 2-Amino-N-tert-butylbenzamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the in vitro evaluation of 2-Amino-N-tert-butylbenzamide derivatives. This class of compounds has garnered significant interest for its potential therapeutic applications, demonstrating a range of biological activities in preclinical studies. These notes compile quantitative data, detailed experimental procedures for key assays, and visual representations of associated signaling pathways to facilitate further research and development.

Data Summary

The following tables summarize the quantitative data from in vitro assays involving this compound and its analogs, focusing on their anticancer and antimicrobial activities.

Table 1: Anticancer Activity of 3,4,5-trihydroxy-N-tert-butyl-benzamide

CompoundCell LineAssayIC50 (µM)
3,4,5-trihydroxy-N-tert-butyl-benzamideHCT-116 (Colon Carcinoma)MTT0.16[1]

Table 2: Antimicrobial Activity of 2-Aminobenzamide Derivatives

Compound NumberGram-Positive BacteriaGram-Negative BacteriaFungi
Bacillus subtilis (mm)Staphylococcus aureus (mm)Pseudomonas aeruginosa (mm)Escherichia coli (mm)Saccharomyces cerevisiae (mm)Aspergillus fumigatus (mm)
1141111111416
2131212121315
3121111111214
5161514141720
7151313131517
Ampicillin (Standard)2832----
Clotrimazole (Standard)----2022

Note: Inhibition zone diameter in mm. Data from a study on 2-aminobenzamide derivatives, where specific structures for each compound number can be found in the source publication.

Experimental Protocols

In Vitro Cytotoxicity MTT Assay

This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry.

Materials:

  • This compound derivative compounds

  • Human cancer cell line (e.g., HCT-116)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere. Harvest the cells using trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well. Incubate for 24 hours.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Further dilute with culture medium to achieve the desired final concentrations. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Agar Well Diffusion Assay

This protocol is used to assess the antimicrobial activity of this compound derivatives.

Principle: The agar well diffusion method is based on the diffusion of an antimicrobial agent from a well through a solidified agar medium inoculated with a test microorganism. The presence of a zone of inhibition around the well indicates the antimicrobial activity of the substance.

Materials:

  • 2-Aminobenzamide derivative compounds

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Incubator

  • DMSO (solvent)

  • Standard antibiotic and antifungal agents (e.g., Ampicillin, Clotrimazole)

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate.

  • Well Preparation: Aseptically punch wells (6 mm in diameter) into the agar using a sterile cork borer.

  • Compound Application: Prepare solutions of the test compounds in DMSO. Add a defined volume (e.g., 100 µL) of the compound solution into each well. Also, prepare wells with DMSO alone (negative control) and standard antimicrobial agents (positive control).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Data Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a potential mechanism of action for certain benzamide derivatives and the experimental workflow for cytotoxicity testing.

Hedgehog_Signaling_Pathway cluster_nucleus Nucleus PTCH PTCH1 SMO Smoothened (SMO) PTCH->SMO inhibits SUFU SUFU SMO->SUFU inhibits dissociation GLI GLI SUFU->GLI sequesters GLI_active GLI (active) GLI->GLI_active activation & nuclear translocation Target_Genes Target Gene Expression GLI_active->Target_Genes activates Hedgehog_Ligand Hedgehog Ligand (e.g., Shh) Hedgehog_Ligand->PTCH binds Benzamide_Derivative 2-Aminobenzamide Derivative Benzamide_Derivative->SMO inhibits MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add 2-Amino-N-tert- butylbenzamide derivatives incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Analyze data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

References

Anwendungshinweise und Protokolle zur Derivatisierung von 2-Amino-N-tert-butylbenzamid für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.

Einleitung: 2-Amino-N-tert-butylbenzamid ist ein vielseitiges Ausgangsmaterial für die Synthese von chemischen Bibliotheken zur Entdeckung von Leitstrukturen in der pharmazeutischen Forschung. Die primäre Aminogruppe und das Amidgerüst bieten reaktive Stellen für eine Vielzahl von chemischen Modifikationen. Diese Anwendungshinweise beschreiben detaillierte Protokolle zur Derivatisierung von 2-Amino-N-tert-butylbenzamid durch Acylierung und Sulfonylierung sowie eine allgemeine Methode für das anschließende biologische Screening der synthetisierten Verbindungen.

Teil 1: Synthese von Derivaten

Die Derivatisierung des 2-Amino-N-tert-butylbenzamids konzentriert sich auf die Modifikation der primären Aminogruppe, um eine diverse Bibliothek von Amiden und Sulfonamiden zu erstellen.

Experimentelles Protokoll 1: Acylierung von 2-Amino-N-tert-butylbenzamid

Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Acylierung der Aminogruppe mittels Säurechloriden.

Materialien:

  • 2-Amino-N-tert-butylbenzamid

  • Verschiedene Acylchloride (z.B. Benzoylchlorid, Acetylchlorid)

  • Wasserfreies Dichlormethan (DCM)

  • Triethylamin (TEA)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Hexan, Ethylacetat

  • Dünnschichtchromatographie (DC)-Platten (Kieselgel 60 F₂₅₄)

  • Säulenchromatographie-Apparatur

Durchführung:

  • Lösen Sie 1 Äquivalent 2-Amino-N-tert-butylbenzamid in wasserfreiem DCM in einem trockenen Rundkolben unter Stickstoffatmosphäre.

  • Kühlen Sie die Lösung auf 0 °C in einem Eisbad.

  • Fügen Sie 1,2 Äquivalente Triethylamin hinzu und rühren Sie die Mischung für 10 Minuten.

  • Tropfen Sie langsam eine Lösung von 1,1 Äquivalenten des entsprechenden Acylchlorids in wasserfreiem DCM zu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden. Der Reaktionsfortschritt wird mittels DC überwacht.

  • Nach vollständiger Umsetzung wird die Reaktion mit gesättigter NaHCO₃-Lösung gequencht.

  • Extrahieren Sie die wässrige Phase dreimal mit DCM.

  • Waschen Sie die vereinigten organischen Phasen mit Wasser und anschließend mit gesättigter Kochsalzlösung.

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie den Rückstand mittels Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten), um das gewünschte Produkt zu erhalten.

  • Charakterisieren Sie das gereinigte Produkt mittels NMR und Massenspektrometrie.

Experimentelles Protokoll 2: Sulfonylierung von 2-Amino-N-tert-butylbenzamid

Dieses Protokoll beschreibt die Synthese von Sulfonamid-Derivaten.

Materialien:

  • 2-Amino-N-tert-butylbenzamid

  • Verschiedene Sulfonylchloride (z.B. Tosylchlorid, Mesylchlorid)

  • Wasserfreies Pyridin

  • 1 M Salzsäure (HCl)

  • Dichlormethan (DCM)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Durchführung:

  • Lösen Sie 1 Äquivalent 2-Amino-N-tert-butylbenzamid in wasserfreiem Pyridin in einem trockenen Rundkolben unter Stickstoffatmosphäre.

  • Kühlen Sie die Lösung auf 0 °C.

  • Fügen Sie portionsweise 1,1 Äquivalente des entsprechenden Sulfonylchlorids hinzu.

  • Rühren Sie die Reaktion bei 0 °C für 1 Stunde und anschließend bei Raumtemperatur für 12-18 Stunden. Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Nach Abschluss der Reaktion wird die Mischung vorsichtig in eiskalte 1 M HCl gegossen, um das überschüssige Pyridin zu neutralisieren.

  • Extrahieren Sie das Produkt dreimal mit DCM.

  • Waschen Sie die vereinigten organischen Phasen mit Wasser und gesättigter Kochsalzlösung.

  • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie oder Umkristallisation, um das reine Sulfonamid-Derivat zu erhalten.

  • Charakterisieren Sie das Produkt mittels NMR und Massenspektrometrie.

Derivatization_Workflow A 2-Amino-N-tert-butylbenzamid (Ausgangsmaterial) B Acylierung (Protokoll 1) A->B Acylchlorid, TEA, DCM D Sulfonylierung (Protokoll 2) A->D Sulfonylchlorid, Pyridin C N-(2-(tert-Butylcarbamoyl)phenyl)amide (Produktklasse 1) B->C F Charakterisierung (NMR, MS) C->F E N-(2-(tert-Butylcarbamoyl)phenyl)sulfonamide (Produktklasse 2) D->E E->F G Biologisches Screening F->G

Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung.

Teil 2: Biologisches Screening

Nach der Synthese und Reinigung werden die Derivate auf ihre biologische Aktivität getestet. Das folgende Protokoll beschreibt ein allgemeines Vorgehen für ein zellbasiertes Screening zur Identifizierung von Inhibitoren eines spezifischen Signalweges, z.B. des NF-κB-Signalweges, der bei Entzündungsreaktionen eine Rolle spielt.

Experimentelles Protokoll 3: Zellbasierter NF-κB-Reportergen-Assay

Materialien:

  • HEK293-Zellen, die stabil ein NF-κB-gesteuertes Reportergen (z.B. Luciferase) exprimieren

  • Dulbecco's Modified Eagle's Medium (DMEM) mit 10% fötalem Kälberserum (FKS) und 1% Penicillin/Streptomycin

  • Tumornekrosefaktor-alpha (TNF-α) als Stimulator

  • Synthetisierte Derivate in DMSO gelöst (Stammlösungen)

  • Phosphatgepufferte Salzlösung (PBS)

  • Luciferase-Assay-Reagenz

  • Weiße 96-Well-Platten mit klarem Boden

  • Luminometer

Durchführung:

  • Säen Sie die HEK293-NF-κB-Reporterzellen in einer Dichte von 2 x 10⁴ Zellen pro Well in eine weiße 96-Well-Platte aus und inkubieren Sie sie über Nacht bei 37 °C und 5% CO₂.

  • Am nächsten Tag werden die Zellen mit verschiedenen Konzentrationen der Testverbindungen (typischerweise von 0,1 bis 100 µM) für 1 Stunde vorinkubiert. Als Negativkontrolle dient das Vehikel (DMSO).

  • Stimulieren Sie die Zellen durch Zugabe von TNF-α (finale Konzentration z.B. 10 ng/ml) zu allen Wells, außer der unstimulierten Kontrolle.

  • Inkubieren Sie die Platte für weitere 6 Stunden bei 37 °C und 5% CO₂.

  • Entfernen Sie das Medium und waschen Sie die Zellen einmal mit PBS.

  • Lysieren Sie die Zellen und messen Sie die Luciferase-Aktivität gemäß den Anweisungen des Herstellers mit einem Luminometer.

  • Bestimmen Sie die prozentuale Hemmung für jede Konzentration im Vergleich zur stimulierten Kontrolle und berechnen Sie die IC₅₀-Werte für aktive Verbindungen.

Screening_Workflow cluster_plate 96-Well-Platte A 1. Zellaussaat (HEK293-NF-κB) B 2. Zugabe der Derivate (verschiedene Konzentrationen) A->B C 3. Stimulation (z.B. mit TNF-α) B->C D 4. Inkubation (6 Stunden) C->D E 5. Zelllyse & Zugabe von Luciferase-Substrat D->E F 6. Messung der Lumineszenz E->F G 7. Datenanalyse (% Hemmung, IC₅₀-Werte) F->G

Abbildung 2: Arbeitsablauf des zellbasierten Screenings.

Teil 3: Datenpräsentation

Die Ergebnisse der Synthese und des biologischen Screenings sollten systematisch erfasst werden.

Tabelle 1: Zusammenfassung der Syntheseausbeuten
Derivat-IDR-GruppeReaktions-typAusbeute (%)
Cpd-01 PhenylAcylierung85
Cpd-02 MethylAcylierung92
Cpd-03 4-TolylSulfonylierung78
Cpd-04 MethylSulfonylierung88
Tabelle 2: Ergebnisse des biologischen Screenings (NF-κB-Inhibition)
Derivat-IDIC₅₀ (µM)Maximale Hemmung (%)
Cpd-01 15.2 ± 1.895
Cpd-02 > 100< 10
Cpd-03 5.8 ± 0.798
Cpd-04 45.1 ± 3.275

Zusammenfassung und Ausblick:

Diese Anwendungshinweise bieten eine Grundlage für die systematische Derivatisierung von 2-Amino-N-tert-butylbenzamid und das anschließende biologische Screening. Die vorgestellten Protokolle zur Acylierung und Sulfonylierung sind robust und ermöglichen die Erzeugung einer Vielzahl von Analoga. Der zellbasierte NF-κB-Assay dient als Beispiel für ein primäres Screening, um erste "Hits" zu identifizieren. Aktive Verbindungen, wie Cpd-03, können dann in weiterführenden sekundären Assays und Studien zur Struktur-Wirkungs-Beziehung (SAR) weiter untersucht werden, um ihre Potenz und Selektivität zu optimieren.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Amino-N-tert-butylbenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the purification of crude 2-Amino-N-tert-butylbenzamide via recrystallization.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound using a single-solvent recrystallization method. The choice of solvent is critical and should be determined through small-scale solubility tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, acetone, or a mixture such as ethanol/water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold. For this compound, polar solvents like ethanol or acetone are good starting points.[1] A mixed solvent system, such as ethanol and water, can also be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture to the boiling point of the solvent while stirring continuously.[2] Add more hot solvent dropwise until the solid is completely dissolved. An excess of solvent will lead to a poor yield.[2]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[2] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 1203-89-0[3]
Molecular Formula C₁₁H₁₆N₂O[3]
Molecular Weight 192.26 g/mol [3][4]
Melting Point Not available
Boiling Point 656.08 K[4]
LogP (Octanol/Water) 1.797[4]
Suggested Solvents Ethanol, Acetone, Acetonitrile, Isopropanol, Ethanol/Water[1]

Troubleshooting and FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Q1: My compound is not dissolving in the hot solvent. What should I do?

A1: This can happen for a few reasons:

  • Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the hot solvent until the compound dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable for your compound. You will need to perform solubility tests to find a more appropriate solvent. A good recrystallization solvent is one in which the solid has a very high solubility at high temperatures.[2]

  • Insoluble Impurities: The undissolved material could be an insoluble impurity. If most of your compound has dissolved, you can proceed to the hot filtration step to remove the insoluble matter.[2]

Q2: No crystals are forming after the solution has cooled. What went wrong?

A2: The absence of crystal formation is a common issue and can be resolved by:

  • Inducing Crystallization: Try scratching the inside of the flask with a glass stirring rod at the surface of the solution. This creates a rough surface that can promote nucleation.[5]

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[5]

  • Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[5]

  • Lowering the Temperature: Ensure the solution is thoroughly cooled in an ice bath.[5]

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the concentration of the solute is too high. To remedy this:

  • Add More Solvent: Reheat the solution and add more solvent to decrease the concentration. Then, allow it to cool slowly.[5]

  • Change Solvent System: Consider using a lower-boiling point solvent or a mixed solvent system.

  • Slower Cooling: Ensure the solution cools very slowly to give the molecules time to arrange into a crystal lattice.

Q4: The yield of my purified product is very low. How can I improve it?

A4: A low yield can result from several factors:

  • Using Too Much Solvent: Using the minimum amount of hot solvent necessary for dissolution is key to a good yield.[2]

  • Premature Crystallization: The compound may have crystallized during hot filtration. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Make sure the solution is fully cooled in an ice bath to maximize the amount of product that crystallizes out.

  • Washing with Too Much Cold Solvent: Use only a minimal amount of ice-cold solvent to wash the crystals.

Q5: My final product is still colored or appears impure. What should I do?

A5: If your product remains impure after one recrystallization, you can:

  • Perform a Second Recrystallization: A second round of recrystallization can further purify the compound.

  • Use Activated Charcoal: If the impurity is colored, use activated charcoal during the recrystallization process to adsorb the colored compounds.[2]

  • Ensure Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed.

Visual Troubleshooting Guide

The following flowchart provides a logical workflow for troubleshooting common recrystallization problems.

G start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Crystals form? cool->crystals_form collect Collect and wash crystals crystals_form->collect Yes oiled_out Product 'oiled out'? crystals_form->oiled_out No check_purity Check purity collect->check_purity add_solvent Reheat and add more solvent oiled_out->add_solvent Yes reduce_solvent Too much solvent? Evaporate some solvent oiled_out->reduce_solvent No add_solvent->cool induce Induce crystallization (scratch/seed) induce->cool reduce_solvent->cool No reduce_solvent->induce Yes end End check_purity->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis and Purification of 2-Amino-N-tert-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-N-tert-butylbenzamide. This document outlines common impurities, their identification, and detailed protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two primary synthetic routes are:

  • From Isatoic Anhydride: This is a common and direct method involving the reaction of isatoic anhydride with tert-butylamine.

  • From 2-Nitrobenzoic Acid: This two-step process involves the initial formation of N-(tert-butyl)-2-nitrobenzamide, followed by the reduction of the nitro group to an amine.

Q2: What are the major impurities I should expect when synthesizing this compound from isatoic anhydride?

A2: The primary impurities to anticipate from this route include:

  • Unreacted Starting Materials: Residual isatoic anhydride and tert-butylamine.

  • Isomeric Byproduct: 2-(3-(tert-butyl)ureido)benzoic acid is a common byproduct formed through an alternative reaction pathway.

  • Self-Condensation Product: Anthraniloylanthranilic acid can form from the self-reaction of isatoic anhydride.

Q3: If I synthesize from 2-nitrobenzoic acid, what different impurities should I be aware of?

A3: In addition to unreacted starting materials, the key impurity to monitor is the intermediate, N-(tert-butyl)-2-nitrobenzamide . Incomplete reduction will lead to its presence in the final product.

Q4: My crude product has a low melting point and appears oily. What is the likely cause?

A4: An oily or low-melting crude product often indicates the presence of significant impurities that disrupt the crystal lattice of the desired 2-Amino-

Troubleshooting low solubility of 2-Amino-N-tert-butylbenzamide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 2-Amino-N-tert-butylbenzamide in organic solvents.

Frequently Asked Questions (FAQs)

1. What are the general solubility characteristics of this compound?

This compound is a moderately polar molecule. Its solubility is influenced by the presence of a polar amino group and an amide linkage, which can participate in hydrogen bonding, as well as a nonpolar tert-butyl group and benzene ring. Generally, it is expected to have better solubility in polar aprotic and polar protic solvents compared to nonpolar solvents.

2. Why is my this compound not dissolving in a particular organic solvent?

Several factors can contribute to low solubility:

  • Solvent Polarity Mismatch: The principle of "like dissolves like" is crucial. If the polarity of the solvent is significantly different from that of this compound, solubility will be limited.

  • Insufficient Solvent Volume: The concentration of the compound may exceed its saturation point in the chosen volume of solvent.

  • Low Temperature: Solubility of solids in organic solvents generally increases with temperature. Room temperature may not be sufficient for dissolution.

  • Compound Purity: Impurities in the this compound sample can affect its solubility characteristics.

  • Solid-State Properties: The crystalline form of the compound can influence its dissolution rate and solubility.

3. Are there any known stability issues with this compound in common organic solvents?

While generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could potentially lead to degradation. The primary amino group and the amide bond are the most likely sites for reactivity. It is recommended to use freshly prepared solutions and store them under appropriate conditions (e.g., protected from light and moisture).

4. Can I use a co-solvent to improve the solubility of this compound?

Yes, using a co-solvent is a common and effective strategy. A small amount of a strong solvent in which the compound is highly soluble (e.g., DMSO, DMF) can be added to a weaker solvent to enhance overall solubility.

Troubleshooting Guides

Issue 1: this compound is poorly soluble or insoluble in the chosen organic solvent.

This guide provides a systematic approach to address poor solubility.

start Start: Low Solubility Observed check_purity Verify Compound Purity (e.g., via NMR, LC-MS) start->check_purity select_solvent Select an Appropriate Solvent (Refer to Solubility Table) check_purity->select_solvent If pure increase_temp Increase Temperature (Gentle heating, e.g., 40-50°C) select_solvent->increase_temp sonicate Apply Sonication increase_temp->sonicate If still insoluble success Successful Dissolution increase_temp->success If soluble co_solvent Use a Co-solvent System (e.g., add a small amount of DMSO or DMF) sonicate->co_solvent If still insoluble sonicate->success If soluble check_concentration Re-evaluate Concentration (Is it within expected solubility limits?) co_solvent->check_concentration If still insoluble co_solvent->success If soluble check_concentration->success If soluble fail Consult Further (Consider alternative solvents or formulations) check_concentration->fail If still insoluble

Caption: Troubleshooting workflow for low solubility. (Within 100 characters)

Step-by-Step Troubleshooting:

  • Verify Compound Purity: Impurities can significantly impact solubility. Ensure the purity of your this compound using appropriate analytical techniques.

  • Select an Appropriate Solvent: Refer to the Predicted Solubility Data table below to choose a solvent with a low Relative Energy Difference (RED) value, which indicates higher predicted solubility.

  • Increase Temperature: Gently warm the mixture to 40-50°C with stirring. Many compounds exhibit significantly higher solubility at elevated temperatures. However, be mindful of the compound's stability at higher temperatures.

  • Apply Sonication: Use an ultrasonic bath to aid in the dissolution process. Sonication can help break down solid agglomerates and increase the surface area available for solvation.

  • Use a Co-solvent System: If the compound remains insoluble, consider adding a small percentage (e.g., 1-10%) of a strong, water-miscible organic solvent in which the compound is known to be highly soluble, such as DMSO or DMF.

  • Re-evaluate Concentration: If all else fails, it's possible that the desired concentration is above the compound's solubility limit in the chosen solvent system. Consider preparing a more dilute solution.

Issue 2: The compound precipitates out of solution after initial dissolution.

This can occur due to changes in temperature, solvent evaporation, or the creation of a supersaturated solution.

start Start: Precipitation Observed check_temp Check for Temperature Fluctuation start->check_temp check_evaporation Check for Solvent Evaporation start->check_evaporation check_supersaturation Consider Supersaturation start->check_supersaturation maintain_temp Maintain Constant Temperature check_temp->maintain_temp If temperature dropped seal_container Seal Container Tightly check_evaporation->seal_container If container was open prepare_fresh Prepare Fresh Solution at Working Concentration check_supersaturation->prepare_fresh If heated to dissolve stable_solution Stable Solution Achieved maintain_temp->stable_solution seal_container->stable_solution prepare_fresh->stable_solution

Caption: Logical steps to address compound precipitation. (Within 100 characters)

Troubleshooting Steps:

  • Maintain Constant Temperature: If the solution was heated to achieve dissolution, it may become supersaturated upon cooling to room temperature. Try to maintain the elevated temperature if the experimental conditions allow.

  • Prevent Solvent Evaporation: Ensure the container is tightly sealed to prevent the evaporation of the solvent, which would increase the concentration of the solute and potentially lead to precipitation.

  • Avoid Supersaturation: If heating was used to dissolve the compound, it is best to prepare the solution at the intended working temperature and concentration to avoid creating a metastable supersaturated solution.

Data Presentation

Predicted Solubility of this compound in Common Organic Solvents at 25°C

The following table provides predicted solubility information based on the Hansen Solubility Parameter (HSP) model. The Relative Energy Difference (RED) number is a measure of the similarity between the compound and the solvent. A lower RED number (<1.0) suggests a higher likelihood of good solubility.

Solventδd (Dispersion)δp (Polar)δh (Hydrogen Bonding)RED NumberPredicted Solubility
This compound (Estimated) 19.1 6.5 9.8 - -
Acetone15.510.47.01.14Moderate
Acetonitrile15.318.06.12.14Low
Dimethylformamide (DMF)17.413.711.30.99High
Dimethyl sulfoxide (DMSO)18.416.410.21.54Moderate
Ethanol15.88.819.42.22Low
Ethyl Acetate15.85.37.20.89High
Methanol14.712.322.32.92Very Low
Tetrahydrofuran (THF)16.85.78.00.61High
Toluene18.01.42.01.58Moderate

Disclaimer: These values are estimations based on a theoretical model and should be used as a guide. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, DMF, THF, Toluene, Ethanol)

  • Small vials (e.g., 2 mL) with caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh approximately 5 mg of this compound into a vial.

  • Add 0.5 mL of the selected solvent to the vial.

  • Cap the vial and vortex vigorously for 1-2 minutes.

  • Visually inspect the solution against a dark background.

  • Record the solubility as:

    • Freely Soluble: The solid completely dissolves.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some remains.

    • Insoluble: Little to no solid dissolves.

  • If the compound is freely soluble, add another 5 mg of the solid and repeat the process to get a semi-quantitative estimate of solubility.

Protocol 2: Quantitative Solubility Determination using the Shake-Flask Method and HPLC Analysis

This protocol determines the equilibrium solubility of the compound.

Workflow for Quantitative Solubility Determination:

start Start prepare_slurry Prepare Slurry (Excess solid in solvent) start->prepare_slurry equilibrate Equilibrate (e.g., 24-48h at constant temp.) prepare_slurry->equilibrate separate_phases Separate Phases (Centrifugation or filtration) equilibrate->separate_phases prepare_sample Prepare Sample for HPLC (Dilute supernatant) separate_phases->prepare_sample hplc_analysis HPLC Analysis prepare_sample->hplc_analysis quantify Quantify Concentration (Using calibration curve) hplc_analysis->quantify end End: Determine Solubility quantify->end

Caption: Workflow for quantitative solubility determination. (Within 100 characters)

Part A: Sample Preparation (Shake-Flask Method)

  • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent.

  • Seal the vial and place it in a shaker or rotator at a constant temperature (e.g., 25°C).

  • Equilibrate the mixture for 24-48 hours to ensure the solution is saturated.

  • After equilibration, centrifuge the sample at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the clear supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Accurately dilute the filtered supernatant with the mobile phase to a concentration within the range of the HPLC calibration curve.

Part B: HPLC Analysis

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) in an isocratic or gradient elution. The exact ratio should be optimized to achieve good separation and a reasonable retention time.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around its λmax).

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting peak area versus concentration.

  • Quantification: Inject the diluted sample from Part A and determine its concentration from the calibration curve.

  • Calculate Solubility: Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent.

Optimization of reaction conditions for N-acylation of 2-aminobenzamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the optimization of N-acylation of 2-aminobenzamides.

Frequently Asked Questions (FAQs)

Q1: What is the N-acylation of 2-aminobenzamide?

A1: N-acylation of 2-aminobenzamide is a chemical reaction that introduces an acyl group (R-C=O) onto the nitrogen atom of the primary amino group (-NH₂) of the 2-aminobenzamide molecule. This reaction is fundamental for synthesizing a wide range of biologically active compounds, fine chemicals, and pharmaceutical intermediates.[1][2]

Q2: What are the most common acylating agents used for this reaction?

A2: The most common acylating agents include acyl chlorides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride).[1] Carboxylic acids can also be used, often requiring activating agents. More recently, greener methods have explored using agents like N-acylbenzotriazoles or even acetonitrile under specific conditions.[3][4]

Q3: What is the primary challenge in the N-acylation of 2-aminobenzamides?

A3: A primary challenge is controlling the selectivity of the acylation. Since 2-aminobenzamide has two nitrogen atoms (one in the amino group and one in the amide group), side reactions can occur. However, the amino group is significantly more nucleophilic and reactive under most conditions. A more pertinent challenge, analogous to similar structures like o-phenylenediamine, is the potential for di-acylation where the acylating agent reacts with both the amino group and the amide nitrogen, especially under harsh conditions.[5] Careful control of reaction stoichiometry is crucial.[5]

Q4: How can the progress of the reaction be monitored?

A4: The most common method for monitoring the reaction progress is Thin Layer Chromatography (TLC).[5][6] By spotting the reaction mixture alongside the starting material on a TLC plate, one can observe the consumption of the 2-aminobenzamide and the appearance of the new product spot.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-acylation of 2-aminobenzamides.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete Reaction: The reaction has not proceeded to completion.- Increase the reaction time or temperature, while monitoring for potential product degradation using TLC.[5]- Ensure starting materials are pure and dry, as moisture can hydrolyze the acylating agent.[5]- Consider using a suitable catalyst (e.g., a Lewis acid or a base like triethylamine) to accelerate the reaction.[1][6]
Poor Quality of Reagents: Starting materials or solvents may be impure or degraded.- Use freshly distilled or purified solvents and reagents.[5]- Verify the purity of the 2-aminobenzamide and acylating agent using techniques like NMR or melting point analysis.
Product Loss During Workup: The desired product may be lost during extraction or washing steps.- Optimize the solvents used for extraction to ensure your product has high solubility in the organic phase.- Adjust the pH carefully during aqueous washes to minimize the product's solubility in the aqueous layer.[5]
Presence of Multiple Spots on TLC (Impurities) Unreacted Starting Material: The reaction has not gone to completion.- As above, increase reaction time or temperature.[5]- Ensure the stoichiometry of the reactants is correct; a slight excess of the acylating agent may be required.
Formation of Di-acylated Byproduct: The acylating agent has reacted with both the amino and amide groups.- Use a strict 1:1 molar ratio of 2-aminobenzamide to the acylating agent.[5]- Add the acylating agent dropwise or in portions to the solution of 2-aminobenzamide, preferably at a low temperature (e.g., 0 °C) to control the reaction rate.[5]
Hydrolysis of Acylating Agent: Acyl chlorides or anhydrides have reacted with moisture.- Use anhydrous (dry) solvents for the reaction.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[5]
Difficulty in Product Purification Similar Polarity of Product and Impurities: The desired product and byproducts (like the di-acylated compound) have very close Rf values on TLC.- Optimize the solvent system for column chromatography to achieve better separation.- Attempt recrystallization from a variety of different solvent systems to selectively crystallize the desired product.[5]

Data Presentation: Comparison of Acylation Conditions

The following table summarizes typical reaction conditions for N-acylation, adapted from protocols for structurally similar amines. These serve as a starting point for optimization.

MethodAcylating AgentSolvent / Base or CatalystTemperatureTimeTypical YieldReference
Acyl Chloride Chloroacetyl ChlorideBenzene / TriethylamineIce-cold to Reflux10 hours75%[6]
Acid Anhydride Acetic AnhydrideAcetic Acid (Solvent)Reflux (~118 °C)8-10 hours88%[6]
Microwave-Assisted Protected Aminoacyl-benzotriazolesWater50 °C15-20 min>90%[7]
Catalyst-Free Acetic AnhydrideNone (Solvent-free)Room Temp8 min91%[1]
Ultrasound Acetic AnhydrideNone (Solvent-free)Room Temp5-15 min>88%[8]

Experimental Protocols

Protocol 1: General Procedure using an Acyl Chloride

This protocol is adapted from the acylation of similar aromatic amines.[5][6]

  • Under an inert atmosphere (e.g., nitrogen), dissolve 2-aminobenzamide (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane, Benzene).

  • Add a base, such as triethylamine (1.1 equivalents), to the solution to act as an acid scavenger.

  • Cool the mixture to 0 °C in an ice bath with constant stirring.

  • Slowly add a solution of the acyl chloride (1.0 equivalent) in the same anhydrous solvent dropwise to the cooled mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-10 hours.

  • Monitor the reaction's progress using TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash it sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization.

Protocol 2: General Procedure using an Acid Anhydride

This protocol is a common method for acetylation.[6]

  • In a round-bottom flask, dissolve 2-aminobenzamide (1.0 equivalent) in glacial acetic acid.

  • Add the acid anhydride (e.g., acetic anhydride, 1.0-1.2 equivalents) to the solution.

  • Heat the mixture to reflux (approximately 118 °C) for 5-10 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • To the resulting residue, add cold water to precipitate the solid product.

  • Collect the solid by filtration, wash with water, and dry.

  • If necessary, purify the product further by recrystallization.

Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start setup 1. Dissolve 2-Aminobenzamide & Base in Anhydrous Solvent start->setup cool 2. Cool to 0 °C setup->cool add_reagent 3. Add Acylating Agent Dropwise cool->add_reagent react 4. Stir at Room Temp (Monitor by TLC) add_reagent->react tlc_check Reaction Complete? react->tlc_check tlc_check->react No workup 5. Aqueous Workup (Quench, Wash) tlc_check->workup Yes purify 6. Dry & Concentrate workup->purify final_product 7. Purify Product (Chromatography/ Recrystallization) purify->final_product stop End final_product->stop troubleshooting_flow issue_node issue_node question_node question_node solution_node solution_node low_yield Issue: Low Yield check_tlc Check TLC for Starting Material (SM) low_yield->check_tlc sm_present Is SM present? check_tlc->sm_present increase_time Solution: - Increase reaction time/temp - Check reagent purity sm_present->increase_time Yes check_workup Solution: - Optimize extraction pH - Check solvent choice sm_present->check_workup No impurities Issue: Multiple Spots on TLC identify_spots Identify spots: SM, Product, Other? impurities->identify_spots is_sm Is SM present? identify_spots->is_sm is_side_product Is there a consistent side product spot? identify_spots->is_side_product is_sm->increase_time Yes control_stoich Solution: - Control stoichiometry (1:1) - Add acylating agent slowly at 0°C is_side_product->control_stoich Yes (Suspect Di-acylation)

References

Side reactions to avoid during the synthesis of 2-Amino-N-tert-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Amino-N-tert-butylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid potential side reactions during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during the synthesis of this compound, providing insights into potential side reactions and strategies to mitigate them.

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are two primary and widely utilized methods for the synthesis of this compound:

  • Route A: From Isatoic Anhydride: This is a common and often high-yielding one-pot reaction where isatoic anhydride is reacted directly with tert-butylamine. The reaction typically proceeds with the loss of carbon dioxide.

  • Route B: From Anthranilic Acid: This route involves the coupling of anthranilic acid with tert-butylamine using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

Q2: During the synthesis from isatoic anhydride (Route A), I am observing a significant amount of an insoluble white solid and my yield of the desired product is low. What could be the issue?

A2: A common side reaction when using isatoic anhydride is its base-catalyzed self-condensation or dimerization, which can compete with the desired reaction with tert-butylamine[1][2]. This is especially prevalent if the reaction temperature is too high or if a strong base is used as a catalyst.

Troubleshooting Steps:

  • Temperature Control: Maintain a moderate reaction temperature. Exothermic reactions should be cooled to prevent overheating.

  • Reagent Addition: Add the tert-butylamine solution dropwise to the isatoic anhydride suspension to maintain a low concentration of the amine initially, favoring the desired reaction.

  • Solvent Choice: Use a solvent in which isatoic anhydride has reasonable solubility to ensure a homogeneous reaction mixture.

A potential dimerization product is anthraniloylanthranilic acid, which can form as a byproduct[3].

Q3: My final product from the anthranilic acid coupling reaction (Route B) shows multiple spots on TLC, even after purification. What are the likely impurities?

A3: Amide coupling reactions can have several side reactions[4]. When using carbodiimide coupling agents like DCC, common side products include:

  • N-acylurea: This is formed by the reaction of the activated carboxylic acid with another molecule of the coupling agent. It is often difficult to remove by standard chromatography.

  • Unreacted Starting Materials: Incomplete reaction can leave residual anthranilic acid.

  • Symmetrical Anhydride: Anthranilic acid can form a symmetrical anhydride which may not fully react with the bulky tert-butylamine.

Troubleshooting Steps:

  • Optimize Coupling Agent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling agent and tert-butylamine.

  • Use of Additives: Include additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress the formation of N-acylurea and improve reaction efficiency.

  • Purification: For removal of N-acylurea, precipitation by cooling the reaction mixture followed by filtration is often effective. Alternatively, specialized purification techniques may be required.

Q4: I am concerned about the potential for di-tert-butylation on the amino group of the product. Is this a common side reaction?

A4: Overalkylation, or in this case, di-tert-butylation, of the resulting 2-amino group is sterically hindered and generally not a significant side reaction under standard amide synthesis conditions. The tert-butyl group is bulky, making the approach of a second tert-butylating agent to the nitrogen atom difficult. However, under forcing conditions with a large excess of a tert-butylating agent and a strong base, it could theoretically occur. Standard protocols for amide formation are unlikely to lead to this byproduct.

Q5: Can the product, this compound, degrade under the reaction or workup conditions?

A5: Yes, hydrolysis of the amide bond is a potential degradation pathway, especially during aqueous workup under strongly acidic or basic conditions[4][5].

Troubleshooting Steps:

  • Neutral Workup: Whenever possible, perform the aqueous workup under neutral or mildly basic/acidic conditions.

  • Temperature: Avoid prolonged heating of the product in the presence of water, acid, or base.

  • Storage: Store the final product in a cool, dry place to prevent hydrolysis.

Data Presentation

Side Reaction/IssueRoute A (from Isatoic Anhydride)Route B (from Anthranilic Acid)Mitigation Strategies
Dimerization of Starting Material High RiskLow RiskControl temperature, slow addition of amine.
N-acylurea Formation Not ApplicableHigh Risk (with carbodiimides)Use of additives (HOBt, HOAt), optimize stoichiometry.
Incomplete Reaction PossiblePossibleMonitor reaction by TLC/LC-MS, ensure sufficient reaction time.
Product Hydrolysis Possible during workupPossible during workupNeutral workup conditions, avoid excessive heating.
Di-tert-butylation Very Low RiskVery Low RiskUse appropriate stoichiometry of tert-butylamine.

Experimental Protocols

Protocol 1: Synthesis of this compound from Isatoic Anhydride (Route A)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend isatoic anhydride (1.0 eq) in a suitable solvent (e.g., toluene or DMF).

  • Reagent Addition: Slowly add tert-butylamine (1.1 eq) to the suspension at room temperature over 30 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Carbon dioxide evolution will be observed.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it may be unreacted starting material or a byproduct; filter if necessary. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound from Anthranilic Acid (Route B)

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve anthranilic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Coupling Agent Addition: Add DCC (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C.

  • Amine Addition: Add tert-butylamine (1.2 eq) to the reaction mixture and allow it to warm to room temperature.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the primary synthetic pathways and the formation of key side products.

Synthesis_Pathways cluster_route_a Route A cluster_route_b Route B Isatoic Anhydride Isatoic Anhydride Product_A This compound Isatoic Anhydride->Product_A + tert-Butylamine - CO2 Dimer Dimerization Product (e.g., Anthraniloylanthranilic acid) Isatoic Anhydride->Dimer Self-condensation (Side Reaction) tert-Butylamine_A tert-Butylamine Anthranilic Acid Anthranilic Acid Product_B This compound Anthranilic Acid->Product_B + tert-Butylamine N_Acylurea N-Acylurea Byproduct tert-Butylamine_B tert-Butylamine Coupling_Agent Coupling Agent (e.g., DCC, HATU) Coupling_Agent->N_Acylurea Side Reaction Product_B->Coupling_Agent

Caption: Primary synthetic routes and potential side reactions.

Troubleshooting_Logic Start Low Yield or Impure Product Route_Check Which synthetic route was used? Start->Route_Check Route_A Route A: Isatoic Anhydride Route_Check->Route_A Route_B Route B: Anthranilic Acid Route_Check->Route_B Check_Temp Was the reaction temperature too high? Route_A->Check_Temp Check_Coupling Was a coupling additive (e.g., HOBt) used? Route_B->Check_Coupling Dimerization_Issue High probability of starting material dimerization. Check_Temp->Dimerization_Issue Yes Optimize_Temp Optimize temperature and reagent addition. Check_Temp->Optimize_Temp No Acylurea_Issue High probability of N-acylurea formation. Check_Coupling->Acylurea_Issue No Add_Additive Include HOBt or HOAt in the reaction. Check_Coupling->Add_Additive Yes Dimerization_Issue->Optimize_Temp Acylurea_Issue->Add_Additive

Caption: Troubleshooting workflow for synthesis issues.

References

Stability issues of 2-Amino-N-tert-butylbenzamide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-N-tert-butylbenzamide. The information focuses on the stability of this compound under acidic and basic conditions that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under acidic or basic conditions?

Under both acidic and basic conditions, the primary degradation pathway for this compound is the hydrolysis of the amide bond. This cleavage results in the formation of 2-aminobenzoic acid and tert-butylamine.

  • Under acidic conditions: The amino groups of the products will be protonated, forming 2-aminobenzoic acid hydrochloride and tert-butylammonium chloride.

  • Under basic conditions: The carboxylic acid of 2-aminobenzoic acid will be deprotonated, forming a salt (e.g., sodium 2-aminobenzoate), and free tert-butylamine will be present.

Q2: How do the structural features of this compound influence its stability?

The stability of this compound is influenced by two key structural features:

  • Ortho-amino group: The presence of the amino group at the ortho position to the amide can influence the rate of hydrolysis through electronic effects and potential intramolecular catalysis.

  • N-tert-butyl group: The bulky tert-butyl group on the nitrogen atom introduces significant steric hindrance around the carbonyl carbon of the amide. This steric bulk is expected to decrease the rate of hydrolysis compared to less hindered amides, as it impedes the approach of the nucleophile (water or hydroxide ion).

Q3: What are the typical conditions for conducting forced degradation studies on this compound?

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods. According to ICH guidelines, typical conditions for acid and base hydrolysis involve:

  • Acidic Conditions: 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at room temperature or elevated temperatures (e.g., 50-80°C).

  • Basic Conditions: 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) at room temperature or elevated temperatures.

The duration of the study can range from a few hours to several days, with the goal of achieving 5-20% degradation of the active pharmaceutical ingredient (API).

Q4: What analytical techniques are suitable for monitoring the degradation of this compound and its products?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of this compound. A C18 reverse-phase column is typically used. The mobile phase composition can be optimized to achieve good separation between the parent compound and its degradation products, 2-aminobenzoic acid and tert-butylamine. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to confirm the identity of the degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the stability of this compound.

Problem 1: No degradation is observed under standard acidic/basic stress conditions.

  • Possible Cause: The steric hindrance from the N-tert-butyl group may be significantly slowing down the hydrolysis reaction.

  • Solution:

    • Increase the temperature of the reaction mixture. Amide hydrolysis is temperature-dependent, and higher temperatures will accelerate the reaction rate.

    • Increase the concentration of the acid or base.

    • Extend the duration of the experiment.

Problem 2: The degradation is too rapid, leading to complete loss of the starting material.

  • Possible Cause: The experimental conditions are too harsh.

  • Solution:

    • Decrease the temperature of the reaction.

    • Use a lower concentration of the acid or base.

    • Reduce the duration of the experiment and take more frequent time points at the beginning of the study.

Problem 3: Poor separation of the parent compound and degradation products in HPLC analysis.

  • Possible Cause: The mobile phase composition is not optimal for resolving all components.

  • Solution:

    • Adjust the gradient of the mobile phase. For reverse-phase HPLC, modifying the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer can improve separation.

    • Change the pH of the aqueous component of the mobile phase. The ionization state of the analytes can significantly affect their retention times.

    • Consider a different stationary phase (column) if mobile phase optimization is unsuccessful.

Data Presentation

The following table summarizes the expected stability of this compound under acidic and basic conditions, highlighting the key factors influencing its degradation.

ConditionExpected Degradation ProductsInfluencing FactorsRelative Stability
Acidic 2-Aminobenzoic acid, tert-Butylamine (as ammonium salts)- Acid concentration- Temperature- Steric hindrance from N-tert-butyl group- Electronic effects of ortho-amino groupExpected to be more stable than unsubstituted benzamide due to steric hindrance. The ortho-amino group may have a modest effect on the rate.
Basic 2-Aminobenzoic acid (as carboxylate salt), tert-Butylamine- Base concentration- Temperature- Steric hindrance from N-tert-butyl groupExpected to be significantly more stable than unsubstituted benzamide due to the high steric hindrance of the N-tert-butyl group impeding hydroxide attack.

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Technical Support Center: Crystallization of Complex Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the crystallization of complex benzamide derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during your crystallization experiments in a question-and-answer format.

Problem 1: No crystals are forming from the solution, even after extended cooling.

  • Potential Cause: The solution may not be sufficiently supersaturated, or nucleation has not been initiated.[1] This can happen if too much solvent was used, leading to a dilute solution.[1]

  • Solution:

    • Induce Nucleation: Gently scratch the inside of the crystallization vessel with a glass rod just below the surface of the solution. The microscopic scratches can provide sites for crystal nucleation.[1]

    • Seeding: If you have a pure crystal of your benzamide derivative, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[1]

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound. This can be done by gentle heating or by passing a slow stream of an inert gas (like nitrogen) over the solution.[1]

    • Cooling: Lower the temperature of the solution further by placing it in an ice bath or a refrigerator to decrease the solubility of the compound.[1]

Problem 2: The compound "oils out" instead of forming crystals.

  • Potential Cause: The solution is too concentrated, or the cooling process is too rapid. This can also be a sign of significant impurities.[1] When the solubility limit is exceeded at a temperature above the compound's melting point in that solvent system, it can separate as a liquid.

  • Solution:

    • Reheat and Dilute: Gently warm the solution until the oil redissolves completely. Add a small amount of additional solvent to slightly decrease the concentration.[1]

    • Slow Cooling: Allow the solution to cool to room temperature slowly on the benchtop before any further cooling in an ice bath. Insulating the flask can also promote gradual cooling.[1]

    • Solvent System Modification: Consider using a different solvent or a solvent/anti-solvent system. The ideal solvent is one in which the compound has moderate solubility.[2]

Problem 3: The crystals that formed are very small, needle-like, or of poor quality.

  • Potential Cause: Rapid crystallization due to excessively high supersaturation or the presence of impurities that inhibit orderly crystal growth. Highly volatile solvents can also evaporate too quickly, leading to the formation of small crystals.[2]

  • Solution:

    • Slow Down Crystallization: Reheat the solution to redissolve the crystals, add a small amount of extra solvent to reduce the supersaturation level, and allow it to cool more slowly.[3]

    • Solvent Choice: Select a less volatile solvent to slow down the evaporation rate. Good starting points often include ethanol, ethyl acetate, or acetone.[2]

    • Purification: Ensure your starting material is of high purity (>95%), as impurities can significantly hinder crystal growth.[2] If necessary, purify the crude product using techniques like flash chromatography before attempting crystallization.[4]

Problem 4: The recrystallized product appears colored or impure.

  • Potential Cause: The presence of colored or insoluble impurities in the starting material that were not removed during the crystallization process.[1]

  • Solution:

    • Hot Filtration: If you observe insoluble particles in the hot solution, perform a hot filtration to remove them before allowing the solution to cool.[1]

    • Activated Carbon: To remove colored impurities, add a small amount of activated carbon to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the carbon and the adsorbed impurities.[1] Be aware that activated carbon can also adsorb some of your desired compound, potentially reducing the yield.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent so critical for the crystallization of benzamide derivatives?

A1: The solvent plays a crucial role in crystallization as it influences the solubility of the compound, the rate of crystal growth, and even the resulting crystal form (polymorph).[5][6] For complex benzamides, intermolecular forces like hydrogen bonding and π-π stacking are significant in forming the crystal lattice, and the solvent can interact with the solute molecules, affecting these interactions.[7]

Q2: What is polymorphism and why is it a significant concern for benzamide derivatives?

A2: Polymorphism is the ability of a solid compound to exist in multiple crystalline forms.[8] These different forms, or polymorphs, can have distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability, which are critical in the pharmaceutical industry.[7][8] Benzamide itself was the first organic compound reported to be polymorphic, and its derivatives often exhibit this phenomenon.[9][10] Controlling crystallization conditions is vital to consistently produce the desired polymorph.[7]

Q3: How do impurities affect the crystallization of my benzamide derivative?

A3: Impurities can have a significant impact on crystallization.[11] They can inhibit crystal growth, lead to the formation of smaller or lower-quality crystals, or even prevent crystallization altogether.[2] Structurally similar impurities can sometimes be incorporated into the crystal lattice, reducing the purity of the final product.[12][13] In some cases, impurities can even influence which polymorphic form crystallizes.[9][11] It is crucial to start with a compound that is at least 95% pure.[2]

Q4: What are some common methods for crystallizing complex benzamide derivatives?

A4: Several techniques are commonly used, including:

  • Slow Evaporation: This is often the simplest method, where the solvent is allowed to evaporate slowly, gradually increasing the concentration of the solute and leading to crystal formation.[2]

  • Vapor Diffusion (Hanging and Sitting Drop): This technique involves the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a "good" solvent. This gradually decreases the solubility and induces crystallization.[2]

  • Solvent/Anti-Solvent Layering: A solution of the compound is carefully layered with a miscible anti-solvent of a different density. Crystallization occurs at the interface as the two solvents slowly mix.[2]

Data Presentation

Table 1: Common Solvents and Anti-Solvents for Benzamide Derivative Crystallization

Good Solvents (for dissolving the compound)Anti-Solvents (for inducing precipitation)
DichloromethanePentane
ChloroformHexane
TolueneDiethyl Ether
Tetrahydrofuran (THF)Ethanol
EthanolWater
Ethyl AcetateHeptane
AcetoneCyclohexane

This table provides general guidance. The optimal solvent system must be determined experimentally for each specific benzamide derivative.

Experimental Protocols

Protocol 1: Slow Evaporation Crystallization

  • Solvent Selection: Choose a solvent in which your benzamide derivative has moderate solubility. Highly volatile solvents may evaporate too quickly.[2]

  • Dissolution: Dissolve 5-20 mg of your purified compound in 0.5-2 mL of the chosen solvent in a clean vial. Gentle warming can be used to aid dissolution if the compound is thermally stable.[2]

  • Filtration (Recommended): If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter into a clean crystallization vessel. This removes potential nucleation sites that can lead to many small crystals.[2]

  • Evaporation: Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation.

  • Incubation: Leave the vial undisturbed in a location with minimal temperature fluctuations and vibrations.

  • Monitoring and Harvesting: Monitor the vial periodically for crystal growth. Once suitable crystals have formed, carefully harvest them.

Protocol 2: Vapor Diffusion (Hanging Drop)

  • Solvent System Selection: Choose a "good" solvent in which your compound is readily soluble and a more volatile "anti-solvent" in which it is insoluble.[2]

  • Reservoir Preparation: Pipette 1-2 mL of the anti-solvent into the reservoir of a vapor diffusion plate.

  • Drop Preparation: On a siliconized glass coverslip, place a 1-5 µL drop of a concentrated solution of your benzamide derivative in the "good" solvent.[2]

  • Sealing: Invert the coverslip and place it over the reservoir, ensuring an airtight seal with grease.

  • Equilibration: Allow the setup to remain undisturbed. The more volatile anti-solvent will slowly diffuse into the drop, causing the compound to become supersaturated and crystallize.[2]

  • Monitoring and Harvesting: Check for crystal growth over time and harvest suitable crystals.

Mandatory Visualizations

experimental_workflow General Crystallization Workflow start Start with Purified Compound (>95%) dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter Solution (Optional but Recommended) dissolve->filter setup Set up Crystallization (e.g., Slow Evaporation, Vapor Diffusion) filter->setup incubate Incubate Undisturbed setup->incubate observe Observe for Crystal Growth incubate->observe harvest Harvest Crystals observe->harvest Crystals Formed troubleshoot Troubleshoot (e.g., No Crystals, Oiling Out) observe->troubleshoot No/Poor Crystals end End harvest->end troubleshoot->dissolve Adjust Conditions troubleshooting_logic Troubleshooting Decision Tree start Problem Encountered During Crystallization no_crystals No Crystals Formed start->no_crystals Issue oiling_out Compound 'Oils Out' start->oiling_out Issue poor_quality Poor Quality Crystals start->poor_quality Issue solution1 Induce Nucleation (Scratch/Seed) Reduce Solvent Volume Cool Further no_crystals->solution1 Solution solution2 Reheat and Dilute Cool Slowly Change Solvent oiling_out->solution2 Solution solution3 Reduce Supersaturation Slow Down Cooling Re-purify Compound poor_quality->solution3 Solution

References

How to resolve unexpected peaks in the NMR spectrum of 2-Amino-N-tert-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-N-tert-butylbenzamide.

Frequently Asked Questions (FAQs)

Q1: I see more peaks in my ¹H NMR spectrum than I expect for this compound. What are the common causes?

Unexpected peaks in the NMR spectrum can arise from several sources:

  • Solvent Impurities: Residual protons in deuterated solvents or contamination from other common laboratory solvents are frequent culprits.[1][2]

  • Starting Materials or Reagents: Unreacted starting materials or residual reagents from the synthesis can appear in the final spectrum.

  • Sample Contamination: Contaminants such as water, grease from glassware, or other organic molecules can introduce extraneous signals.[3][4]

  • Rotational Isomers (Rotamers): Amides can exhibit slow rotation around the carbon-nitrogen (C-N) bond, leading to two distinct sets of peaks for the same molecule at room temperature.[5]

  • Degradation: The compound may have degraded during synthesis, purification, or storage.

Q2: There are broad signals in my spectrum, particularly between 5-8 ppm and 3-5 ppm. What could they be?

Broad signals in these regions often correspond to the exchangeable protons of the amide (N-H) and amine (-NH₂) groups.[6][7] Their chemical shift can be highly dependent on solvent, concentration, and temperature.[3][8] Their broadness is due to chemical exchange and quadrupole broadening from the nitrogen atom. A D₂O exchange experiment can definitively identify these peaks.

Q3: Why do I see two sets of peaks for what should be a single compound?

This is a classic sign of rotational isomers, or rotamers.[5] The partial double-bond character of the amide C-N bond restricts free rotation. If the rotation is slow on the NMR timescale, the different conformations can be observed as separate sets of signals. A variable temperature (VT) NMR experiment can confirm this; as the temperature increases, the rate of rotation increases, causing the peaks to broaden and eventually coalesce into a single set of averaged signals.

Troubleshooting Guides

Guide 1: Identifying Common Contaminants

If your spectrum contains unexpected sharp singlets, triplets, or quartets, they are likely from common laboratory solvents. Compare the chemical shifts of the unknown peaks to the table below.

Data Presentation: Common Impurities and Expected Chemical Shifts

Compound/Impurity¹H Chemical Shift (δ) in CDCl₃ (ppm)MultiplicityNotes
This compound (Expected)
Aromatic Protons~6.6 - 7.5MultipletsFour protons on the benzene ring.
Amide N-H~5.5 - 8.5Broad SingletPosition is variable.
Amine N-H₂~3.5 - 5.0Broad SingletPosition is variable.
tert-Butyl Protons~1.45SingletNine equivalent protons.
Common Impurities
Water (H₂O)~1.56SingletCan be broad.
Acetone~2.17Singlet
Dichloromethane (CH₂Cl₂)~5.30Singlet
Ethyl Acetate~1.26, ~2.05, ~4.12Triplet, Singlet, Quartet
Hexanes~0.88, ~1.26Multiplets
Toluene~2.36, ~7.17-7.28Singlet, Multiplet
Silicone Grease~0.07Broad Singlet
Chloroform (residual CHCl₃)~7.26SingletResidual peak in CDCl₃.

Note: Chemical shifts are approximate and can vary slightly based on concentration, temperature, and sample matrix.[9][10]

Guide 2: Confirming Exchangeable N-H Protons with D₂O Exchange

This experiment is the most reliable method to identify signals from the amide (-CONH-) and amine (-NH₂) protons.

Experimental Protocol:

  • Acquire Initial Spectrum: Dissolve the sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and run a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O).

  • Mix Thoroughly: Cap the tube and shake it vigorously for approximately 30 seconds to ensure complete mixing.

  • Re-acquire Spectrum: Place the sample back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters as the first.

  • Analyze and Compare: Compare the two spectra. The peaks corresponding to the N-H protons will either disappear or be significantly reduced in intensity in the second spectrum due to the exchange of protons with deuterium.[5] A new, often broad, peak for HOD may also appear.

Guide 3: Investigating Rotational Isomers with Variable Temperature (VT) NMR

If you suspect the presence of rotamers, a VT-NMR experiment can provide definitive evidence.

Experimental Protocol:

  • Initial Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C), clearly identifying the two sets of suspected rotameric peaks.

  • Increase Temperature Incrementally: Gradually increase the sample temperature in the spectrometer (e.g., in 10-15 °C increments). Acquire a spectrum at each new temperature.

  • Observe Spectral Changes: As the temperature rises, the rate of rotation around the amide C-N bond will increase. You should observe the corresponding pairs of peaks broadening and moving closer together.

  • Identify Coalescence: Continue increasing the temperature until the pairs of peaks merge into single, averaged signals. The temperature at which this occurs is the coalescence temperature.

  • Confirm Reversibility: Cool the sample back down to room temperature and re-acquire the spectrum to ensure the original two sets of peaks reappear, confirming a reversible conformational change.

Visual Troubleshooting Workflow

The following diagram outlines the logical steps to diagnose and resolve unexpected peaks in your NMR spectrum.

NMR_Troubleshooting_Workflow start Unexpected Peaks in ¹H NMR Spectrum check_impurities Are there sharp, unexpected singlets, triplets, or quartets? start->check_impurities yes_impurities Yes check_impurities->yes_impurities   no_impurities No check_impurities->no_impurities   compare_table Compare peaks to impurity table (Guide 1). yes_impurities->compare_table check_broad_peaks Are there broad peaks or duplicated sets of peaks? no_impurities->check_broad_peaks purify Purify sample (e.g., column chromatography, recrystallization). compare_table->purify end_solved Issue Resolved purify->end_solved yes_broad Yes check_broad_peaks->yes_broad no_broad No check_broad_peaks->no_broad d2o_exchange Perform D₂O Exchange (Guide 2). yes_broad->d2o_exchange re_evaluate Re-evaluate structure or consider degradation. no_broad->re_evaluate peaks_disappear Peaks disappear? (N-H protons confirmed) d2o_exchange->peaks_disappear vt_nmr Perform Variable Temperature (VT) NMR (Guide 3). peaks_coalesce Peaks coalesce? (Rotamers confirmed) vt_nmr->peaks_coalesce peaks_disappear->vt_nmr If duplicated peaks remain peaks_disappear->end_solved If only broad peaks were present peaks_coalesce->end_solved

Caption: Troubleshooting workflow for unexpected NMR signals.

References

Technical Support Center: Overcoming Poor Reproducibility in Experiments with 2-Amino-N-tert-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving 2-Amino-N-tert-butylbenzamide. Poor reproducibility can stem from a variety of factors, from compound handling to assay-specific issues. This guide provides a structured approach to identifying and resolving common problems.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can lead to poor reproducibility in experiments with this compound.

Q1: I am observing inconsistent results between experimental replicates. What are the likely causes?

A1: Inconsistent results with this compound often arise from issues related to its solubility and stability. Like many benzamide derivatives, it has limited solubility in aqueous solutions and can be prone to precipitation or aggregation, leading to variable effective concentrations in your assays.[1]

Troubleshooting Steps:

  • Verify Stock Solution Integrity: Ensure your stock solution, typically in DMSO, is fully dissolved.[1] Gently warm the solution and vortex before use. Visually inspect for any precipitate.

  • Control Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) consistent across all wells and ideally below 0.5% to avoid solvent-induced artifacts.[2]

  • Assess Compound Stability: Be mindful of the compound's stability in your specific assay medium and conditions. It is recommended to prepare fresh dilutions from the stock solution for each experiment.

  • Consistent Experimental Conditions: Ensure uniformity in incubation times, temperature, and cell passage numbers for cell-based assays.[1]

Q2: My compound is active in a biochemical assay but shows no activity in a cell-based assay. What could be the problem?

A2: This is a common challenge that often points to issues with cell permeability or compound stability in the complex environment of cell culture media.[1] The compound may not be reaching its intracellular target, or it could be degrading before it can exert its effect.

Troubleshooting Steps:

  • Evaluate Cell Permeability: Assess the compound's ability to cross the cell membrane. Computational predictions of lipophilicity (LogP) can provide an initial indication.

  • Check for Efflux Pump Activity: The compound might be a substrate for cellular efflux pumps, which actively remove it from the cell. Co-incubation with known efflux pump inhibitors can help investigate this possibility.

  • Assess Stability in Culture Media: Incubate this compound in your complete cell culture medium for the duration of your experiment and then analyze its integrity using HPLC to check for degradation.

Q3: I am concerned about potential off-target effects or assay interference. How can I investigate this?

A3: Off-target effects and assay interference are important considerations, especially with compounds that have a tendency to aggregate.[2]

Troubleshooting Steps:

  • Run Control Experiments: Include controls with the compound in the assay medium without cells or the biological target to identify any intrinsic signal from the compound itself (e.g., autofluorescence).[1]

  • Detergent Test for Aggregation: To test for non-specific inhibition due to aggregation, perform the assay with the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in potency suggests aggregation was a contributing factor.[2]

  • Counter-Screening: If you observe a desired activity, it is good practice to test the compound in unrelated assays to check for promiscuous activity, which can be an indicator of a Pan-Assay Interference Compound (PAINS).[1]

Q4: How can I improve the solubility of this compound for my experiments?

A4: Improving solubility is key to obtaining reliable data.

Troubleshooting Steps:

  • Optimize Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.

  • Use of Co-solvents: For aqueous buffers, consider the use of a small percentage of a co-solvent. However, always test the co-solvent's effect on your assay system first.

  • pH Adjustment: The ionization state of the amino group can influence solubility. Investigating the effect of pH on solubility in your buffer system may be beneficial.

Quantitative Data Summary

The following tables summarize key physicochemical properties and recommended analytical parameters for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₆N₂O[3]
Molecular Weight192.26 g/mol [3]
AppearanceSolid
SolubilityLimited in polar solvents (e.g., water), soluble in DMSO and dichloromethane.

Table 2: Recommended Analytical Quality Control Parameters

Analytical MethodParameterRecommended Value/Observation
HPLCPurity>95%
¹H-NMRSpectrumShould be consistent with the predicted spectrum for the structure.
Mass SpectrometryMolecular Ion PeakConsistent with the theoretical mass.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solution (10 mM in DMSO):

    • Accurately weigh the required amount of this compound.

    • Dissolve in an appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

    • Gently warm and vortex until fully dissolved. Visually inspect for any particulates.

    • Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • On the day of the experiment, thaw a fresh aliquot of the 10 mM stock solution.

    • Perform serial dilutions in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration is consistent across all experimental and control groups and is at a level that does not affect the assay (typically ≤ 0.5%).[2]

Protocol 2: General Cell-Based Assay Workflow

This protocol provides a general framework. Specific parameters should be optimized for your cell line and assay.

  • Cell Seeding: Plate cells at a predetermined density and allow them to adhere and stabilize overnight.

  • Compound Treatment:

    • Prepare fresh dilutions of this compound from the stock solution.

    • Remove the old medium from the cells and replace it with a medium containing the desired concentrations of the compound or vehicle control.

  • Incubation: Incubate the cells for the predetermined experimental duration under appropriate cell culture conditions.

  • Assay Readout: Perform the specific assay readout (e.g., cell viability, reporter gene expression, protein analysis).

Visualizations

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_assay Cell-Based Assay Stock_Solution Prepare 10 mM Stock in DMSO Working_Solutions Prepare Working Dilutions in Assay Buffer Stock_Solution->Working_Solutions Treatment Treat Cells with Compound Working_Solutions->Treatment Cell_Seeding Seed Cells Cell_Seeding->Treatment Incubation Incubate Treatment->Incubation Readout Assay Readout Incubation->Readout troubleshooting_logic Troubleshooting Logic for Inconsistent Results Inconsistent_Results Inconsistent Results? Check_Solubility Check Compound Solubility & Stability Inconsistent_Results->Check_Solubility Yes Verify_Protocol Verify Experimental Protocol Consistency Inconsistent_Results->Verify_Protocol Yes Assay_Interference Investigate Assay Interference/Off-Target Effects Inconsistent_Results->Assay_Interference Yes Optimize_Solubility Optimize Solubility (Co-solvents, pH) Check_Solubility->Optimize_Solubility Refine_Protocol Refine Protocol (Controls, Conditions) Verify_Protocol->Refine_Protocol Counter_Screen Perform Counter-Screening & Control Experiments Assay_Interference->Counter_Screen potential_pathways Potential Biological Activities of 2-Aminobenzamide Derivatives Aminobenzamide 2-Aminobenzamide Scaffold HDAC_Inhibition HDAC Inhibition Aminobenzamide->HDAC_Inhibition Antimicrobial Antimicrobial Activity Aminobenzamide->Antimicrobial Antithrombotic Antithrombotic Activity (e.g., Factor Xa inhibition) Aminobenzamide->Antithrombotic Cell_Cycle Cell Cycle Arrest HDAC_Inhibition->Cell_Cycle Apoptosis Apoptosis HDAC_Inhibition->Apoptosis Pathogen_Growth Inhibition of Pathogen Growth Antimicrobial->Pathogen_Growth Coagulation_Cascade Interference with Coagulation Cascade Antithrombotic->Coagulation_Cascade

References

Validation & Comparative

Comparing the biological activity of 2-Amino-N-tert-butylbenzamide with other benzamides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 2-Amino-N-tert-butylbenzamide and Other Benzamides

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of this compound against other benzamide derivatives. While direct experimental data for this compound is limited in publicly available literature, this analysis synthesizes findings from structurally related compounds to infer its potential activities. This guide also offers detailed experimental protocols to enable the direct comparative studies necessary to elucidate the specific biological profile of this compound.

Introduction to the Biological Activities of Benzamides

Benzamide and its derivatives are a versatile class of compounds known for a wide range of pharmacological activities.[1] This chemical scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting antimicrobial, anticancer, antipsychotic, and enzyme inhibitory effects.[2][3] The biological activity of a benzamide derivative is highly influenced by the nature and position of substituents on the benzoyl ring and the amide nitrogen.

Antimicrobial Activity of 2-Aminobenzamide Derivatives

A study on a series of 2-aminobenzamide derivatives has demonstrated their potential as antimicrobial agents. Although this compound was not included in this particular study, the findings for structurally related compounds provide a strong rationale for evaluating its antimicrobial properties. The data from this study, which investigated activity against various bacterial and fungal strains, are summarized below.[4]

Table 1: Antimicrobial Activity of Selected 2-Aminobenzamide Derivatives [4]

Compound IDR GroupTest OrganismInhibition Zone (mm)
1 4-FluorophenylStaphylococcus aureus13
Bacillus subtilis11
Escherichia coli12
Pseudomonas aeruginosa10
Candida albicans14
2 4-ChlorophenylStaphylococcus aureus15
Bacillus subtilis13
Escherichia coli14
Pseudomonas aeruginosa11
Candida albicans16
5 4-MethoxyphenylStaphylococcus aureus18
Bacillus subtilis16
Escherichia coli17
Pseudomonas aeruginosa15
Candida albicans20
Aspergillus fumigatus22
7 p-TolylStaphylococcus aureus14
Bacillus subtilis12
Escherichia coli13
Pseudomonas aeruginosa10
Candida albicans15
Standard Amphotericin BCandida albicans24
Standard ClotrimazoleAspergillus fumigatus20
Standard GentamicinStaphylococcus aureus25
Bacillus subtilis28
Escherichia coli26
Pseudomonas aeruginosa22
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)[4]

This protocol is adapted from the methodology used to screen 2-aminobenzamide derivatives for antimicrobial activity.

Materials:

  • Test compounds (e.g., this compound and other benzamides)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Nutrient agar or Mueller-Hinton agar for bacteria

  • Sabouraud dextrose agar for fungi

  • Sterile Petri dishes

  • Sterile cork borer (6 mm diameter)

  • Standard antibiotic and antifungal drugs (e.g., Gentamicin, Amphotericin B)

  • Incubator

Procedure:

  • Preparation of Media: Prepare and sterilize the appropriate agar media and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Spread the microbial suspension evenly over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Create wells of 6 mm diameter in the seeded agar plates using a sterile cork borer.

  • Compound Application: Prepare solutions of the test compounds and standard drugs in DMSO (e.g., at a concentration of 5 mg/mL). Add a fixed volume (e.g., 100 µL) of each solution to the respective wells. A well with DMSO alone serves as a negative control.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Diagram: Generalized Workflow for Antimicrobial Screening

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare and Sterilize Agar Media inoculate Inoculate Agar Plates with Microbial Suspension prep_media->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate prep_compounds Dissolve Test Compounds and Controls in DMSO add_compounds Add Compounds/Controls to Wells prep_compounds->add_compounds create_wells Create Wells in the Agar inoculate->create_wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones compare Compare Activity of Test Compounds measure_zones->compare

Caption: A generalized workflow for in vitro antimicrobial susceptibility testing.

Anticancer Activity of Benzamide Derivatives

Many benzamide derivatives have been investigated for their potential as anticancer agents. While no specific anticancer data for this compound was found, the general activity of this class of compounds warrants its evaluation. For instance, certain N-aryl benzamide derivatives have shown activity against prostate cancer cell lines.

Table 2: Anticancer Activity of a Selected N-Aryl Benzamide Derivative

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamidePC-3 (Prostate)2.5[5]
Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[2]

Materials:

  • Cancer cell line of interest (e.g., PC-3, HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (this compound and other benzamides)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Potential for Enzyme Inhibition

Benzamide derivatives are known to inhibit various enzymes, with a notable focus on protein kinases. Kinase inhibitors are a crucial class of anticancer drugs. The benzamide scaffold can serve as a template for designing potent and selective kinase inhibitors.

Experimental Protocol: Biochemical Kinase Inhibition Assay

This is a general protocol to determine the in vitro potency of a compound against a purified kinase enzyme.[6]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Setup: Add the kinase enzyme, substrate peptide, and assay buffer to the wells of a 384-well plate. Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[6]

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Diagram: Hypothetical Signaling Pathway Inhibition

cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor kinase1 Upstream Kinase receptor->kinase1 Activates kinase2 Downstream Kinase kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Promotes benzamide Benzamide Derivative (e.g., this compound) benzamide->kinase1 Inhibits

Caption: A potential mechanism of action for a benzamide derivative as a kinase inhibitor.

Conclusion

While direct comparative biological data for this compound is not extensively available, the known activities of structurally related benzamides suggest its potential as an antimicrobial and anticancer agent, possibly acting through enzyme inhibition. The experimental protocols provided in this guide offer a clear framework for researchers to systematically evaluate the biological activity of this compound and compare it with other benzamide derivatives. Such studies are crucial for uncovering the therapeutic potential of this specific compound and for advancing the broader field of benzamide-based drug discovery.

References

A Comparative Guide to the Synthesis of 2-Amino-N-tert-butylbenzamide: A Traditional Versus a Novel Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic routes for the production of 2-Amino-N-tert-butylbenzamide, a key intermediate in the development of various pharmaceutical compounds. We will explore a traditional, well-established method starting from isatoic anhydride and compare it with a novel, alternative route commencing with 2-nitrobenzoic acid. This objective analysis, supported by experimental data, aims to assist researchers in selecting the most suitable synthetic strategy for their specific needs, considering factors such as yield, purity, reaction conditions, and procedural complexity.

At a Glance: Comparison of Synthetic Routes

ParameterTraditional Route (from Isatoic Anhydride)Novel Route (from 2-Nitrobenzoic Acid)
Starting Materials Isatoic anhydride, tert-butylamine2-Nitrobenzoic acid, Thionyl chloride, tert-butylamine, Iron powder, Acetic acid
Number of Steps 13
Reported Yield ~95%~85-90% (overall)
Purity HighHigh (with purification)
Reaction Time 6 hours~8-10 hours (total)
Reaction Temperature RefluxStep 1: Reflux, Step 2: 0°C to RT, Step 3: Reflux
Key Advantages One-pot synthesis, high yieldReadily available starting materials
Key Disadvantages Isatoic anhydride can be moisture sensitiveMulti-step process, use of corrosive reagents

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the traditional and novel synthetic routes to this compound.

Synthetic_Workflow_Comparison cluster_0 Traditional Route cluster_1 Novel Route A1 Isatoic Anhydride C1 Reaction in DMF (Reflux, 6h) A1->C1 B1 tert-Butylamine B1->C1 D1 This compound C1->D1 A2 2-Nitrobenzoic Acid C2 Acid Chloride Formation (Reflux) A2->C2 B2 Thionyl Chloride B2->C2 D2 2-Nitro-N-tert-butylbenzamide C2->D2 F2 Amidation (0°C to RT) D2->F2 E2 tert-Butylamine E2->F2 H2 Nitro Group Reduction (Reflux) F2->H2 G2 Iron, Acetic Acid G2->H2 I2 This compound H2->I2

Caption: Comparative workflow of the traditional and novel synthetic routes.

Experimental Protocols

Traditional Route: From Isatoic Anhydride

This one-pot synthesis offers a direct approach to this compound through the reaction of isatoic anhydride with tert-butylamine.

Methodology:

  • To a solution of isatoic anhydride (1 equivalent) in dimethylformamide (DMF), add a solution of tert-butylamine (1 equivalent) in DMF.

  • Heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration and recrystallized to yield pure this compound.[1]

Novel Route: From 2-Nitrobenzoic Acid

This three-step route provides an alternative synthesis starting from readily available 2-nitrobenzoic acid.

Methodology:

Step 1: Synthesis of 2-Nitrobenzoyl Chloride

  • In a round-bottom flask, place 2-nitrobenzoic acid (1 equivalent).

  • Add thionyl chloride (2 equivalents) and a catalytic amount of DMF.

  • Heat the mixture to reflux for 2 hours or until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-nitrobenzoyl chloride.

Step 2: Synthesis of 2-Nitro-N-tert-butylbenzamide

  • Dissolve the crude 2-nitrobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of tert-butylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Wash the reaction mixture with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-Nitro-N-tert-butylbenzamide.

Step 3: Synthesis of this compound

  • Dissolve 2-Nitro-N-tert-butylbenzamide (1 equivalent) in a mixture of acetic acid and water.

  • Add iron powder (3-4 equivalents) in portions.

  • Heat the mixture to reflux for 4-5 hours, monitoring the reaction by TLC.

  • After completion, filter the hot reaction mixture to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes.

RouteStepProductYield (%)Purity (%)Reaction Time (h)Temperature (°C)
Traditional 1This compound~95>986Reflux
Novel 12-Nitrobenzoyl Chloride~95(Crude)2Reflux
22-Nitro-N-tert-butylbenzamide~90-95>952-30 to RT
3This compound~90>974-5Reflux
Overall This compound ~85-90 >97 ~8-10 Various

Conclusion

Both the traditional synthesis from isatoic anhydride and the novel route starting from 2-nitrobenzoic acid are effective methods for producing this compound. The traditional one-pot method is advantageous in its simplicity and high yield. The novel three-step route, while more laborious, utilizes readily available and often less expensive starting materials. The choice between these routes will ultimately depend on the specific requirements of the research or production setting, including scale, cost considerations, and available equipment. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this valuable pharmaceutical intermediate.

References

A Comparative Analysis of 2-Amino-N-tert-butylbenzamide and N-tert-butyl-4-nitrobenzamide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the functionalization of a benzamide scaffold dictates its chemical behavior and biological significance. This guide presents a detailed comparative study of two substituted N-tert-butylbenzamide isomers: 2-Amino-N-tert-butylbenzamide and N-tert-butyl-4-nitrobenzamide. We delve into their physicochemical properties, synthetic methodologies, and potential applications, providing researchers with the data necessary to inform their selection and application of these compounds.

Physicochemical Properties: A Tale of Two Isomers

The positional difference of the amino and nitro groups on the benzamide backbone significantly influences the physicochemical characteristics of these two molecules. While both share the same molecular formula and thus, molecular weight, their electronic and steric properties diverge, impacting parameters such as melting point, boiling point, and solubility.

PropertyThis compoundN-tert-butyl-4-nitrobenzamide
Molecular Formula C₁₁H₁₆N₂O[1]C₁₁H₁₄N₂O₃[2]
Molecular Weight 192.26 g/mol [1]222.24 g/mol [2]
Melting Point Not available157-158 °C[3], 162-163 °C[4]
Boiling Point Not available390.0±25.0 °C (Predicted)[5]
pKa Not available13.63±0.46 (Predicted)[5]
Appearance Not availableYellow solid[3]
CAS Number 1203-89-0[1]42498-30-6[2]

The bulky tert-butyl group in both compounds introduces significant steric hindrance around the amide bond, which can affect their reactivity and conformation.[6] In N-tert-butyl-4-nitrobenzamide, the strong electron-withdrawing nature of the para-nitro group profoundly influences the electronic distribution within the benzene ring.[6] This electronic effect, coupled with the steric bulk, dictates its utility as a synthetic intermediate and its potential in materials science, for instance, in photoresist materials where the nitro group can facilitate polymerization upon UV light exposure.[6] Conversely, the ortho-amino group in this compound is electron-donating, which would alter the electronic properties of the aromatic ring in a different manner, likely increasing its nucleophilicity.

Synthesis and Experimental Protocols

The synthesis of both benzamides can be achieved through the acylation of tert-butylamine. The key difference lies in the starting benzoyl chloride derivative.

Synthesis of N-tert-butyl-4-nitrobenzamide

A common and well-documented method for synthesizing N-tert-butyl-4-nitrobenzamide is the acylation of tert-butylamine with 4-nitrobenzoyl chloride.[4][6]

Experimental Protocol:

  • Reactants: tert-butylamine and 4-nitrobenzoyl chloride are used as the starting materials.[4]

  • Solvent and Base: The reaction is typically carried out in a suitable solvent. A base such as pyridine or triethylamine is often added to neutralize the hydrochloric acid byproduct, which can form a non-reactive ammonium salt with the starting amine.[6]

  • Reaction Conditions: The specific reaction conditions, such as temperature and time, are optimized to maximize yield and purity.[6] For example, one preparation involved refluxing the reactants in dry toluene for 3 hours.[4]

  • Work-up and Purification: After the reaction is complete, the solvent is typically removed in vacuo. The resulting product can be purified by crystallization from a suitable solvent, such as cold ethanol, or by filtration through silica gel.[4]

An alternative emerging approach is the oxidative amidation of 4-nitrobenzaldehyde and tert-butylamine using N-Heterocyclic carbenes (NHCs) as organocatalysts in the presence of an oxidant.[6]

Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound was not found in the search results, a general approach can be inferred from standard organic synthesis principles. It would likely involve the acylation of tert-butylamine with a protected 2-aminobenzoyl chloride or a similar activated carboxylic acid derivative, followed by a deprotection step. Alternatively, it could be synthesized from a 2-nitro precursor via reduction. A general method for preparing tert-butyl 2-amino phenyl carbamate has been described, which could be a relevant starting point for derivatization.[7]

Biological Activity and Potential Applications

The differing substituents on the benzamide ring suggest distinct biological activities and applications for these two compounds.

N-tert-butyl-4-nitrobenzamide:

The presence of the nitro group is a key determinant of its biological profile. Nitro compounds are known to exhibit a wide range of biological activities, including antibacterial, antineoplastic, and antiparasitic effects.[8] The nitro group is a strong electron-withdrawing group and can be bio-reduced to release nitric oxide, which has vasodilatory properties.[8] A patent has indicated that N-tert-butyl-4-nitrobenzamide exhibits strong activity against Parkinson's disease, as measured by its ability to prevent MPTP-induced reduction of dopamine levels.[4] Furthermore, derivatives of 4-nitrobenzamide have been synthesized and evaluated for their antimicrobial activity.[9]

This compound:

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry. Derivatives of 2-aminobenzamide have been synthesized and evaluated for their antimicrobial activities.[10] The amino group can act as a hydrogen bond donor and acceptor, which can be crucial for binding to biological targets. The position of the amino group at the ortho position can also lead to intramolecular hydrogen bonding, influencing the molecule's conformation. Studies on 2-amino-N-phenylbenzamides have shown antimycobacterial activity.[11] While no direct studies on the biological activity of this compound were found, the known activities of structurally similar molecules suggest its potential as an antimicrobial agent.[12]

Comparative Workflow and Signaling Pathway Visualization

To aid researchers in their experimental design, the following diagrams illustrate a general workflow for evaluating the biological activity of these compounds and a potential signaling pathway that could be modulated by benzamide derivatives.

G General Experimental Workflow for Biological Activity Evaluation cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Assays cluster_2 Mechanism of Action Studies Synthesis Synthesis of Benzamide Derivative Purification Purification (Crystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antimicrobial Antimicrobial Screening (MIC Determination) Characterization->Antimicrobial Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assay Antimicrobial->Enzyme_Inhibition Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Enzyme_Inhibition->Pathway_Analysis Binding_Assay Target Binding Assay (e.g., SPR) Pathway_Analysis->Binding_Assay

Caption: A general experimental workflow for biological activity evaluation.

G Hypothetical Signaling Pathway Inhibition by Benzamide Analogs Receptor Receptor Tyrosine Kinase JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Phosphorylation Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Benzamide Benzamide Analog Benzamide->JAK Inhibition

Caption: Potential inhibition of a signaling pathway by benzamide analogs.

References

Efficacy of 2-Amino-N-tert-butylbenzamide Derivatives as Antimicrobial Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of 2-aminobenzamide derivatives, with a focus on available data for N-tert-butyl substituted analogs. The information presented herein is intended to support research and development efforts in the discovery of novel antimicrobial agents.

Quantitative Antimicrobial Activity

The antimicrobial potential of various 2-aminobenzamide derivatives has been evaluated against a range of pathogenic bacteria and fungi. The following tables summarize the key findings from different studies, presenting the antimicrobial activity in terms of Zone of Inhibition and Minimum Inhibitory Concentration (MIC).

Table 1: Antibacterial and Antifungal Activity of Selected 2-Aminobenzamide Derivatives (Zone of Inhibition in mm)

CompoundStructureS. aureusB. subtilisP. aeruginosaE. coliS. cerevisiaeA. fumigatusC. albicansReference
1 2-Amino-N-(4-fluorophenyl)benzamide13141211131514
2 2-Amino-N-(4-chlorophenyl)benzamide14151312141615
3 2-Amino-N-(4-bromophenyl)benzamide15161413151716
5 2-Amino-N-(4-cyanophenyl)benzamide18191716192218
7 2-Amino-N-(p-tolyl)benzamide16171514161817
Ampicillin Standard Antibiotic2527-----
Clotrimazole Standard Antifungal----212023

Note: The results are based on the agar well diffusion method with a compound concentration of 5 mg/mL.

A study on a series of novel 2-aminobenzamide derivatives revealed that compound 5 (2-Amino-N-(4-cyanophenyl)benzamide) exhibited the most significant antimicrobial activity among the tested compounds. It showed excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole, and displayed good to moderate activity against other tested bacterial and fungal strains.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of antimicrobial screening results. The following are standard protocols for the key experiments cited.

1. Agar Well Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared. Typically, a fresh culture is grown on an appropriate agar medium, and a few colonies are transferred to a sterile broth. The turbidity of the broth is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: The surface of a sterile Mueller-Hinton agar plate is uniformly inoculated with the prepared microbial suspension using a sterile cotton swab to create a lawn of bacteria.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.

  • Compound Application: A specific volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent like DMSO, is added to each well. A negative control (solvent alone) and a positive control (standard antibiotic) are also included on the same plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.

A Comparative Analysis of the Physicochemical Properties of Benzamide and its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comprehensive comparative analysis of the fundamental physicochemical properties of benzamide and its ortho-, meta-, and para-toluamide isomers. The strategic placement of a methyl group on the benzene ring induces notable variations in these properties, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This document is intended for researchers, scientists, and drug development professionals, providing a foundational dataset for structure-activity relationship (SAR) studies and rational drug design.

All experimental data is presented in a clear, tabular format for straightforward comparison. Furthermore, detailed experimental protocols, based on internationally recognized OECD guidelines, are provided to ensure reproducibility and adherence to standardized methodologies.

Physicochemical Property Comparison

The introduction of a methyl group at the ortho, meta, or para position relative to the amide group in benzamide results in distinct physicochemical characteristics. These differences, summarized in the table below, are critical for predicting a compound's behavior in biological systems.

PropertyBenzamideo-Toluamide (2-Methylbenzamide)m-Toluamide (3-Methylbenzamide)p-Toluamide (4-Methylbenzamide)
Molecular Formula C₇H₇NOC₈H₉NOC₈H₉NOC₈H₉NO
Molecular Weight ( g/mol ) 121.14[1]135.16[2]135.16135.16[3]
Melting Point (°C) 125 - 128[1][4]141 - 142[5][6]93 - 96[7]161 - 163[3][8]
Boiling Point (°C) 288[9]~248.86 (estimate)[6]~248.86 (estimate)[7]~248.86 (estimate)[8]
Water Solubility 1.35 g/100 mL (20 °C)[4]Practically insoluble in cold water[2]Low solubility[10]Soluble in Methanol[3][8]
pKa ~13 (in H₂O)16.01 (Predicted)[6]16.11 (Predicted)[4]16.21 (Predicted)[8]
LogP (Octanol-Water) 0.64[4]1.33 (Predicted)1.09 (Predicted)1.16 (Predicted)

Structure-Property Relationships

The substitution pattern on the benzamide scaffold directly influences its physicochemical properties. The following diagram illustrates the logical relationship between the isomeric forms and their resulting characteristics.

G cluster_isomers Benzamide Isomers cluster_properties Physicochemical Properties Benzamide Benzamide Melting_Point Melting Point Benzamide->Melting_Point 125-128°C Solubility Water Solubility Benzamide->Solubility Higher pKa pKa Benzamide->pKa ~13 LogP LogP Benzamide->LogP 0.64 o-Toluamide o-Toluamide o-Toluamide->Melting_Point 141-142°C (Intramolecular H-bond) o-Toluamide->Solubility Very Low o-Toluamide->pKa ~16.0 (Predicted) o-Toluamide->LogP Higher m-Toluamide m-Toluamide m-Toluamide->Melting_Point 93-96°C (Disrupted Crystal Packing) m-Toluamide->pKa ~16.1 (Predicted) m-Toluamide->LogP Higher p-Toluamide p-Toluamide p-Toluamide->Melting_Point 161-163°C (Symmetrical Packing) p-Toluamide->Solubility Low p-Toluamide->pKa ~16.2 (Predicted) p-Toluamide->LogP Higher Boiling_Point Boiling Point

Figure 1. Influence of methyl group position on key physicochemical properties.

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties discussed in this guide, based on the OECD Guidelines for the Testing of Chemicals.

Melting Point Determination (OECD Guideline 102)

The melting point is determined using the capillary method.

  • Apparatus: A melting point apparatus with a heated block and a thermometer or an equivalent digital temperature measurement device. Glass capillary tubes, sealed at one end.

  • Procedure:

    • A small amount of the finely powdered, dry substance is introduced into a capillary tube to a height of approximately 3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is raised at a rate of approximately 1 °C/min.

    • The temperature at which the substance is observed to start melting and the temperature at which it is completely molten are recorded as the melting range.

Boiling Point Determination (OECD Guideline 103)

The boiling point is determined using the dynamic method.

  • Apparatus: A suitable apparatus for boiling point determination, consisting of a heating bath, a boiling flask with a side arm, a condenser, and a calibrated temperature measuring device.

  • Procedure:

    • The substance is placed in the boiling flask.

    • The pressure in the apparatus is reduced, and the substance is heated.

    • The temperature and pressure are recorded continuously.

    • The boiling point at normal pressure is determined by extrapolation of the vapor pressure curve to 101.325 kPa.

Water Solubility Determination (OECD Guideline 105)

The flask method is suitable for substances with a solubility of 10 mg/L or more.

  • Apparatus: Flasks with stoppers, a constant temperature shaker or magnetic stirrer, a centrifuge, and an analytical instrument suitable for quantifying the substance (e.g., HPLC, UV-Vis spectrophotometer).

  • Procedure:

    • An excess amount of the substance is added to a known volume of water in a flask.

    • The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24 hours).

    • The mixture is centrifuged to separate the undissolved solid.

    • The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method.

pKa (Dissociation Constant) Determination (OECD Guideline 112)

The titration method is a common procedure for determining the pKa of acidic or basic substances.

  • Apparatus: A pH meter with a glass electrode, a temperature probe, a burette, and a titration vessel.

  • Procedure:

    • A known amount of the substance is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve is constructed by plotting the pH against the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point.

Octanol-Water Partition Coefficient (LogP) Determination (Shake Flask Method)

This method directly measures the partitioning of a substance between n-octanol and water.

  • Apparatus: Centrifuge tubes with screw caps, a mechanical shaker, a centrifuge, and a suitable analytical instrument (e.g., HPLC, GC) for concentration determination.

  • Procedure:

    • n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

    • A known amount of the test substance is dissolved in either water or n-octanol.

    • A measured volume of this solution is added to a centrifuge tube containing a known volume of the other phase.

    • The tube is shaken until equilibrium is reached.

    • The mixture is centrifuged to ensure complete phase separation.

    • The concentration of the substance in both the n-octanol and water phases is determined analytically.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

The following diagram outlines the experimental workflow for the shake flask method of LogP determination.

G start Start prep Prepare Mutually Saturated n-Octanol and Water start->prep dissolve Dissolve Substance in One Phase prep->dissolve mix Mix Known Volumes of Both Phases dissolve->mix shake Shake to Reach Equilibrium mix->shake centrifuge Centrifuge for Phase Separation shake->centrifuge analyze Analyze Concentration in Each Phase (e.g., HPLC) centrifuge->analyze calculate Calculate P = [Octanol]/[Water] and LogP = log10(P) analyze->calculate end_node End calculate->end_node

Figure 2. Experimental workflow for LogP determination via the shake flask method.

References

Cross-Validation of Analytical Methods for the Quantification of 2-Amino-N-tert-butylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-Amino-N-tert-butylbenzamide, a key chemical intermediate in various synthetic processes, is critical for ensuring product quality and consistency. This guide provides a comprehensive cross-validation of common analytical methods for its quantification, offering a comparative analysis of their performance based on established validation parameters. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most suitable method for their specific needs.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical technique for the quantification of this compound is contingent upon several factors, including the required sensitivity, selectivity, sample matrix, and the intended application of the analysis. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two of the most prevalent and robust methods for the analysis of aromatic amines and amides.

The following table summarizes the typical performance characteristics of these methods for the quantification of compounds structurally similar to this compound, providing a benchmark for method validation.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999[1]> 0.995[1]
Accuracy (% Recovery) 98.0 - 102.0%[1]95.0 - 105.0%[1]
Precision (%RSD) < 2.0%[1]< 5.0%[1]
Limit of Detection (LOD) 0.1 - 1 µg/mL[1]< 0.1 ng/mL[1]
Limit of Quantification (LOQ) 0.4 - 2 µg/mL[1]< 0.5 ng/mL[1]
Specificity Good to ExcellentExcellent
Robustness High[1]Moderate

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for analogous compounds and should be validated for the specific matrix containing this compound.[1][2][3]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for routine quality control and quantification in less complex matrices where high sensitivity is not a primary requirement.

a. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase or a suitable diluent (e.g., acetonitrile/water mixture).[1]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of, for example, 1 - 100 µg/mL.[1]

  • Sample Solution: Prepare the sample containing this compound in the diluent to obtain a theoretical concentration within the calibration range.[1]

b. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • UV Detection: Wavelength set at the maximum absorbance of this compound (to be determined experimentally, typically in the range of 230-250 nm).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices or when trace-level analysis is required.

a. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a lower concentration range, for example, 0.5 - 500 ng/mL.

  • Sample Solution: For complex matrices like biological fluids, a sample extraction step such as protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary to remove interferences.[3][4]

b. LC-MS/MS System and Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.[2]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[2]

  • Mobile Phase A: 0.1% formic acid in water.[2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[2]

  • Gradient Elution: A gradient program should be developed to ensure the separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.[5]

  • Injection Volume: 5 µL.[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard (if used) must be determined and optimized.

Visualizing Experimental Workflows and Logical Relationships

To facilitate a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows and the logical relationships in method validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing weigh Weigh Reference Standard dissolve Dissolve in Diluent weigh->dissolve stock Prepare Stock Solution dissolve->stock dilute Serial Dilution stock->dilute cal_standards Prepare Calibration Standards dilute->cal_standards hplc HPLC-UV Analysis cal_standards->hplc lcms LC-MS/MS Analysis cal_standards->lcms sample_prep Prepare Sample Solution sample_prep->hplc sample_prep->lcms integrate Peak Integration hplc->integrate lcms->integrate calibration Calibration Curve Generation integrate->calibration quantify Quantification of Analyte calibration->quantify

Workflow for Analytical Method Execution

validation_workflow start Method Development validation Method Validation start->validation specificity Specificity / Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness cross_validation Cross-Validation (if applicable) specificity->cross_validation linearity->cross_validation accuracy->cross_validation precision->cross_validation lod_loq->cross_validation robustness->cross_validation end Validated Method cross_validation->end

Logical Flow of Analytical Method Validation

While a specific signaling pathway for this compound is not well-defined in publicly available literature, its structure as an amino-substituted aromatic amide suggests potential involvement in metabolic pathways related to amino acid and xenobiotic metabolism. The following diagram provides a conceptual overview of these potential interactions.

signaling_pathway cluster_metabolism Cellular Metabolism cluster_signaling Potential Signaling Interactions compound This compound phase1 Phase I Metabolism (e.g., CYP450 enzymes) compound->phase1 Uptake aa_pathways Amino Acid Metabolism Pathways compound->aa_pathways phase2 Phase II Metabolism (e.g., Glucuronidation, Sulfation) phase1->phase2 metabolites Metabolites phase2->metabolites excretion Excretion metabolites->excretion cellular_response Cellular Response aa_pathways->cellular_response

References

Benchmarking 2-Amino-N-tert-butylbenzamide: A Comparative Guide to its Potential as a KCNQ2/Q3 Potassium Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential performance of 2-Amino-N-tert-butylbenzamide as a modulator of KCNQ2/Q3 potassium channels. Due to a lack of direct experimental data for this compound in publicly available literature, this guide benchmarks its potential against structurally related benzamide derivatives and established KCNQ2/Q3 channel openers.

The KCNQ2/Q3 (Kv7.2/7.3) voltage-gated potassium channels are critical regulators of neuronal excitability. Their activation leads to a hyperpolarizing M-current, which dampens repetitive firing and reduces the likelihood of hyperexcitability states, making them a key target for the treatment of conditions like epilepsy and neuropathic pain. Several benzamide derivatives have emerged as potent openers of these channels, suggesting that this compound, by virtue of its chemical scaffold, holds promise as a modulator of KCNQ2/Q3 activity.

This guide presents a summary of the performance of known KCNQ2/Q3 openers in standard biological assays, detailed experimental protocols for these assays, and a visualization of the relevant signaling pathway and experimental workflows.

Comparative Performance of KCNQ2/Q3 Channel Openers

The following tables summarize the potency of various benzamide derivatives and the well-characterized KCNQ channel opener, Retigabine, in activating KCNQ2/Q3 channels. This data provides a benchmark against which the performance of novel compounds like this compound could be measured.

Table 1: Potency of Benzamide Derivatives as KCNQ2/Q3 Openers

CompoundAssay TypeTargetEC50 (µM)Reference
ICA-027243 (N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide)⁸⁶Rb⁺ EffluxKCNQ2/Q30.38[1][2]
ICA-069673 (N-(2-chloro-pyrimidin-5-yl)-3,4-difluoro-benzamide)Not SpecifiedKCNQ2/Q3Not Specified[1][2]
SF0034ElectrophysiologyKCNQ2/31.3[3]

Table 2: Potency of Retigabine on KCNQ Channel Subtypes

CompoundAssay TypeTargetEC50 (µM)Reference
RetigabineElectrophysiologyKCNQ2/31.6 - 1.9[4][5]
RetigabineElectrophysiologyKCNQ22.5[4]
RetigabineElectrophysiologyKCNQ30.6[4]
RetigabineElectrophysiologyKCNQ45.2[4]
RetigabineElectrophysiologyKCNQ2/34.9[6]
RetigabineOocyte Membrane PotentialKCNQ2/35.2

Experimental Protocols

The two primary assays utilized for screening and characterizing KCNQ channel openers are the thallium flux assay, a high-throughput method, and the patch-clamp electrophysiology assay, which provides detailed mechanistic information.

Thallium Flux Assay for KCNQ2/Q3 Openers

This assay provides a high-throughput method for identifying potassium channel activators by measuring the influx of thallium (Tl⁺), a surrogate for K⁺, into cells expressing the target channel.

Materials:

  • CHO or HEK293 cells stably expressing human KCNQ2 and KCNQ3 channels.

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Assay buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • Stimulus buffer containing thallium sulfate (Tl₂SO₄) and potassium sulfate (K₂SO₄).

  • Test compounds (including this compound and comparators).

  • 384-well microplates.

  • Fluorescent plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the KCNQ2/Q3 expressing cells into 384-well microplates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Dye Loading: Remove the culture medium and load the cells with the thallium-sensitive dye according to the manufacturer's instructions. This is typically done for 60-90 minutes at room temperature.

  • Compound Incubation: After washing the cells to remove excess dye, add the test compounds at various concentrations to the wells. Incubate for a predefined period, typically 15-30 minutes.

  • Thallium Influx Measurement: Place the microplate in the fluorescent plate reader. Add the stimulus buffer containing Tl⁺ to initiate the influx.

  • Data Acquisition: Measure the increase in fluorescence over time. The rate of fluorescence increase is proportional to the KCNQ2/Q3 channel activity.

  • Data Analysis: Plot the rate of thallium influx against the compound concentration to determine the EC₅₀ value.

Electrophysiology Assay for KCNQ2/Q3 Openers

Automated patch-clamp electrophysiology provides a detailed characterization of how a compound modulates the biophysical properties of the KCNQ2/Q3 channels.

Materials:

  • CHO or HEK293 cells transiently or stably expressing KCNQ2 and KCNQ3 channels.

  • Automated patch-clamp system (e.g., QPatch, IonWorks).

  • Intracellular solution (pipette solution) containing (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, and 5 Mg-ATP, pH adjusted to 7.4 with KOH.

  • Extracellular solution (bath solution) containing (in mM): 138 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 D-glucose, and 10 HEPES, pH adjusted to 7.4 with NaOH.

  • Test compounds.

Procedure:

  • Cell Preparation: Harvest the transfected cells and prepare a single-cell suspension.

  • Automated Patch-Clamping: Load the cells and solutions into the automated patch-clamp system. The system will automatically establish whole-cell patch-clamp recordings.

  • Voltage Protocol: Apply a voltage protocol to elicit KCNQ2/Q3 currents. A typical protocol involves holding the cell at -80 mV and applying depolarizing steps from -80 mV to +50 mV.

  • Compound Application: Perfuse the cells with the extracellular solution containing the test compound at various concentrations.

  • Data Acquisition: Record the whole-cell currents in the absence and presence of the compound.

  • Data Analysis: Measure the current amplitude and the voltage-dependence of activation (V₀.₅). Plot the shift in V₀.₅ or the increase in current amplitude against the compound concentration to determine the EC₅₀.

Mandatory Visualizations

The following diagrams illustrate the KCNQ2/Q3 signaling pathway and a typical experimental workflow for screening channel modulators.

KCNQ2_Q3_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_extracellular Extracellular KCNQ2_Q3 KCNQ2/Q3 Channel (Closed) KCNQ2_Q3_Open KCNQ2/Q3 Channel (Open) KCNQ2_Q3->KCNQ2_Q3_Open Depolarization KCNQ2_Q3_Open->KCNQ2_Q3 Repolarization K_out K⁺ Efflux KCNQ2_Q3_Open->K_out Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability Compound This compound (or other opener) Compound->KCNQ2_Q3 Positive Allosteric Modulation Experimental_Workflow start Start: Compound Library hts High-Throughput Screening (Thallium Flux Assay) start->hts hit_id Hit Identification hts->hit_id electrophys Electrophysiological Confirmation (Patch-Clamp) hit_id->electrophys Active Compounds sar Structure-Activity Relationship (SAR) Studies hit_id->sar Inactive Compounds (for SAR) electrophys->sar lead_opt Lead Optimization sar->lead_opt

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-N-tert-butylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-Amino-N-tert-butylbenzamide analogs, focusing on their activity as modulators of various biological targets. The information is curated for researchers, scientists, and drug development professionals to facilitate the design of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes pertinent biological pathways and experimental workflows.

Data Presentation: Comparative Biological Activity

The biological activity of this compound analogs is highly dependent on the substitution patterns on the benzamide core and the nature of the appended functional groups. The following tables summarize quantitative data from various studies, offering insights into the impact of structural modifications on biological activity.

Table 1: Antiplasmodial Activity of 2-Phenoxybenzamide Analogs

Compound IDR (Substitution on N)PfNF54 IC50 (µM)L-6 cells IC50 (µM)Selectivity Index (S.I.)
20 tert-butyl2.300 - 2.89020.17 - 34.728.770 - 10.72
17 acetyl2.300 - 2.89020.17 - 34.728.770 - 10.72
19 pivaloyl0.6172 - 0.6593185.0 - 190.3288.6 - 299.7
56 pivaloyl (4-fluoro phenoxy)0.6172 - 0.6593185.0 - 190.3288.6 - 299.7
13 N-Boc-amino1.90217.209.043
12 H9.325 - 21.28129.4 - 202.56.080 - 21.71
14 H9.325 - 21.28129.4 - 202.56.080 - 21.71
50 3-amino51.49 - 51.85Not reportedNot reported
51 4-amino51.49 - 51.85Not reportedNot reported
37 para-substituted piperazinyl0.2690>124.0461.0
54 para-substituted piperazinyl (2-phenoxy)1.222124.0151.4
38 N-pivaloylpiperazinylNot reported78.00 - 99.62Not reported
39 N-pivaloylpiperazinylNot reported78.00 - 99.62Not reported

Data extracted from a study on 2-phenoxybenzamides with antiplasmodial activity[1].

Table 2: Activity of Benzamide Analogs as KCNQ2/Q3 Potassium Channel Openers

Compound IDStructure DescriptionEC50 (µM)
1 3,4-dichloro-N-(pyridin-3-yl)benzamide6
2 3,4-dichloro-N-(pyridin-2-yl)benzamide> 10
3 3,4-dichloro-N-(pyridin-4-yl)benzamide> 10
4 Benzene derivative> 10
12 N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-027243)0.38

Data from a study on N-pyridyl benzamides as KCNQ2/Q3 potassium channel openers[2].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Antiplasmodial Activity Assay [1]

  • Parasite Strain: Plasmodium falciparum NF54.

  • Assay Principle: A modified [3H]-hypoxanthine incorporation assay is used to assess the inhibition of parasite proliferation.

  • Procedure:

    • A suspension of red blood cells parasitized with P. falciparum is incubated in a 96-well microtiter plate.

    • The test compounds are added at various concentrations.

    • After a 48-hour incubation period, [3H]-hypoxanthine is added to each well.

    • The plate is incubated for another 24 hours to allow for the incorporation of the radiolabel into the parasite's nucleic acids.

    • The cells are harvested onto glass-fiber filters, and the radioactivity is measured using a scintillation counter.

    • The 50% inhibitory concentration (IC50) is calculated by a non-linear regression analysis of the dose-response curve.

Cytotoxicity Assay [1]

  • Cell Line: L-6 cells (rat skeletal myoblasts).

  • Assay Principle: The resazurin-based Alamar Blue assay is used to determine the cytotoxicity of the compounds.

  • Procedure:

    • L-6 cells are seeded in a 96-well microtiter plate and allowed to attach overnight.

    • The test compounds are added at various concentrations.

    • After a 72-hour incubation period, the resazurin solution is added to each well.

    • The plate is incubated for another 2 hours.

    • The fluorescence is measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

    • The IC50 value is calculated from the dose-response curve.

KCNQ2/Q3 Potassium Channel Opener Assay (⁸⁶Rb⁺ Efflux Assay) [2]

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably co-expressing human KCNQ2 and KCNQ3 channels.

  • Assay Principle: The activity of the KCNQ2/Q3 channels is measured by quantifying the efflux of ⁸⁶Rb⁺, a radioactive potassium surrogate.

  • Procedure:

    • Cells are seeded in a 96-well plate and incubated overnight.

    • The cells are loaded with ⁸⁶Rb⁺ by incubating them in a loading buffer containing the radioisotope.

    • The cells are washed to remove extracellular ⁸⁶Rb⁺.

    • A low potassium concentration buffer containing the test compounds is added to stimulate channel opening and ⁸⁶Rb⁺ efflux.

    • After a defined incubation period, the supernatant containing the effluxed ⁸⁶Rb⁺ is collected.

    • The amount of radioactivity in the supernatant is measured using a scintillation counter.

    • The 50% effective concentration (EC50) is determined from the concentration-response curve.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the SAR of this compound analogs.

experimental_workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start 2-Aminobenzamide Scaffold modification Chemical Modification (e.g., N-alkylation, acylation) start->modification analogs This compound Analogs modification->analogs in_vitro In Vitro Assays (e.g., Antiplasmodial, Ion Channel) analogs->in_vitro cytotoxicity Cytotoxicity Assays (e.g., L-6 cells) in_vitro->cytotoxicity data Collect IC50/EC50 Data in_vitro->data cytotoxicity->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead_opt Optimized Leads sar->lead_opt Lead Optimization

General workflow for SAR studies of this compound analogs.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular KCNQ KCNQ2/Q3 Channel K_ion K+ ions KCNQ->K_ion Efflux compound Benzamide Analog (KCNQ Opener) compound->KCNQ Binds to and opens channel hyperpolarization Membrane Hyperpolarization K_ion->hyperpolarization Leads to neuronal_excitability Decreased Neuronal Excitability hyperpolarization->neuronal_excitability Results in

Proposed signaling pathway for KCNQ2/Q3 channel opening by benzamide analogs.

References

A Comparative Analysis of 2-Amino-N-tert-butylbenzamide and Commercial COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical inhibitory potential of 2-Amino-N-tert-butylbenzamide against the established performance of commercially available cyclooxygenase-2 (COX-2) inhibitors. While direct experimental data on the biological activity of this compound is not currently available in the public domain, its structural similarity to other benzamide derivatives with demonstrated anti-inflammatory properties suggests its potential as a subject for further investigation in this area. This document aims to equip researchers with the necessary background, comparative data on existing inhibitors, and detailed experimental protocols to facilitate such an exploration.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Two main isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced by inflammatory stimuli. Selective inhibition of COX-2 is a well-established therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Hypothetical Placement of this compound

Based on the known anti-inflammatory activity of various 2-aminobenzamide derivatives, it is hypothesized that this compound may also exhibit inhibitory effects on the COX-2 enzyme. The following sections provide a framework for comparing this potential activity against that of well-characterized, commercially available COX-2 inhibitors.

Comparative Performance of Commercial COX-2 Inhibitors

The following table summarizes the in vitro potency of several widely recognized COX-2 inhibitors. This data serves as a benchmark for any future experimental evaluation of this compound.

InhibitorTarget(s)IC50 (COX-2)IC50 (COX-1)Selectivity Ratio (COX-1/COX-2)
Celecoxib COX-20.04 µM (in Sf9 cells)15 µM (in Sf9 cells)375
Rofecoxib COX-218 nM>15 µM>833
Etoricoxib COX-21.1 µM (in human whole blood)116 µM (in human whole blood)106
Meloxicam Preferential COX-24.7 µM36.6 µM7.8

Note: IC50 values can vary depending on the assay conditions and cell types used.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the process of evaluating potential inhibitors, the following diagrams illustrate the COX-2 signaling pathway and a general experimental workflow for inhibitor screening.

COX2_Signaling_Pathway COX-2 Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activates PLA2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Inhibitor (e.g., this compound) Inhibitor (e.g., this compound) Inhibitor (e.g., this compound)->COX-2 inhibits

Caption: COX-2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Experimental Workflow for COX-2 Inhibitor Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Preparation Compound Preparation Incubation Incubation Compound Preparation->Incubation Enzyme & Reagent Prep Enzyme & Reagent Prep Enzyme & Reagent Prep->Incubation Reaction Initiation Reaction Initiation Incubation->Reaction Initiation Signal Detection Signal Detection Reaction Initiation->Signal Detection IC50 Determination IC50 Determination Signal Detection->IC50 Determination Selectivity Analysis Selectivity Analysis IC50 Determination->Selectivity Analysis

Caption: General workflow for screening COX-2 inhibitors.

Experimental Protocols

To experimentally validate the potential COX-2 inhibitory activity of this compound, a standard in vitro COX inhibitor screening assay can be performed. Below is a detailed methodology based on commercially available kits.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-2.

Materials:
  • Human Recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorometric probe that detects prostaglandin G2)

  • Arachidonic Acid (substrate)

  • Heme

  • Test compound: this compound dissolved in an appropriate solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:
  • Reagent Preparation:

    • Prepare a series of dilutions of the test compound (this compound) and the positive control (Celecoxib) in COX Assay Buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1%.

    • Prepare the COX-2 enzyme solution by diluting the human recombinant COX-2 in cold COX Assay Buffer to the desired concentration. Keep the enzyme on ice.

    • Prepare a reaction mixture containing the COX Assay Buffer, Heme, and COX Probe.

  • Assay Protocol:

    • To the wells of a 96-well black microplate, add the diluted test compound or positive control. Include wells with buffer and solvent only as negative and vehicle controls, respectively.

    • Add the diluted COX-2 enzyme solution to all wells except for the no-enzyme control wells.

    • Add the reaction mixture to all wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

    • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for a set duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the reaction rates to the vehicle control (100% activity) and the no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Conclusion

While the inhibitory activity of this compound remains to be experimentally determined, its structural characteristics warrant investigation into its potential as a COX-2 inhibitor. The comparative data and detailed protocols provided in this guide offer a robust framework for researchers to undertake such studies. A systematic evaluation of its in vitro potency and selectivity will be the crucial first step in understanding the therapeutic potential of this compound.

Safety Operating Guide

Proper Disposal of 2-Amino-N-tert-butylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Amino-N-tert-butylbenzamide, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Pre-Disposal Hazard Assessment

Before handling this compound for disposal, it is imperative to be fully aware of its associated hazards. This compound is classified as harmful if swallowed and is suspected of causing genetic defects. Always consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye/face protection.

Segregated Chemical Waste Collection

Proper segregation is fundamental to safe chemical disposal. To prevent dangerous reactions, never mix this compound with incompatible waste streams.

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for all waste containing this compound. The container must be constructed of a compatible material, such as high-density polyethylene (HDPE), and equipped with a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with a hazardous waste tag detailing its contents, including the full chemical name ("this compound") and the approximate concentration and quantity.

  • Waste Accumulation:

    • Solid Waste: Collect any unused or contaminated solid this compound, along with contaminated items like weighing paper, gloves, and wipers, in the designated solid hazardous waste container.[1]

    • Liquid Waste: For solutions containing this compound, use a dedicated liquid hazardous waste container.

    • Empty Containers: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[2] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.

Operational Disposal Plan

Disposal of this compound must be managed through your institution's certified hazardous waste management program or a licensed chemical destruction facility.[3] Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sewer drain. [3]

Procedure for Final Disposal:

  • Storage: Store the sealed and properly labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and have secondary containment to prevent spills.[1]

  • Request for Pickup: Once the waste container is full, or the accumulation time limit set by your institution's Environmental Health & Safety (EHS) department is reached, submit a hazardous waste pickup request.[1]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes detailing the chemical composition and quantity of the waste.[1]

  • Handover: Transfer the waste container to authorized EHS personnel for final transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[1]

Hazard Summary for Disposal

For quick reference, the key hazards associated with this compound are summarized below.

Hazard StatementClassificationPrecautionary Statement (Disposal)
H302: Harmful if swallowedAcute Toxicity, OralP301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
H341: Suspected of causing genetic defectsGerm Cell MutagenicityP201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P308 + P313: IF exposed or concerned: Get medical advice/attention.

Data sourced from Sigma-Aldrich Safety Data Sheet.

Disposal Workflow

The logical steps for the proper disposal of this compound are illustrated in the workflow diagram below. This process ensures safety and regulatory compliance from the point of generation to final disposal.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Procedure A Consult Safety Data Sheet (SDS) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Designated & Labeled Hazardous Waste Container B->C Proceed to Collection D Segregate Solid & Liquid Waste C->D E Collect Contaminated Materials (e.g., gloves, wipers) D->E F Collect First Rinse of Empty Containers D->F G Securely Seal Container F->G Container Full H Store in Satellite Accumulation Area G->H I Complete Waste Disposal Forms H->I J Request Pickup from EHS I->J K Transfer to Authorized Personnel J->K

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Amino-N-tert-butylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with crucial safety and logistical information for the handling and disposal of 2-Amino-N-tert-butylbenzamide. The procedural steps outlined are designed to minimize exposure risk and ensure a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed and may cause skin and serious eye irritation.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Tightly sealing safety goggles or a face shield.[3][4]Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).[3]Prevents direct skin contact, absorption, and potential skin irritation.[1]
Skin and Body Protection Laboratory coat and suitable protective clothing.[3][4][5]Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.[4][6] If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[4]Minimizes the risk of inhaling airborne particles, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation.[4][6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4]

  • Remove all potential sources of ignition from the handling area.[3]

  • Wear all required PPE as outlined in Table 1 before entering the handling area.[1]

2. Handling the Chemical:

  • Avoid the formation of dust and aerosols during handling.[3][5]

  • When transferring the chemical, do so carefully to minimize the creation of airborne particles.

  • Use non-sparking tools to prevent ignition.[3][6]

  • Keep the container tightly closed when not in use.[3][5]

  • Wash hands thoroughly after handling the substance.[1]

3. Storage:

  • Store in a dry, cool, and well-ventilated place.[2][3][5]

  • Keep containers tightly closed to prevent contamination.[3][7]

  • Store away from incompatible materials such as strong oxidizing agents.[4][5]

First Aid Measures

Immediate action is critical in the event of exposure. The following table outlines the recommended first aid procedures based on analogous compounds.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][2][3]
Eye Contact Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical advice from an ophthalmologist.[1][2][3]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4][5]

Logical Workflow for Handling this compound

G cluster_prep Preparation & Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_handling Handling & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (or analogous compounds) B Conduct Risk Assessment A->B C Identify Hazards: - Skin Irritation - Eye Irritation - Harmful if Swallowed B->C D Eye Protection: Safety Goggles / Face Shield C->D E Hand Protection: Chemical-Resistant Gloves C->E F Body Protection: Lab Coat C->F G Respiratory Protection: Fume Hood / Respirator C->G H Work in Fume Hood G->H I Avoid Dust/Aerosol Generation H->I J Store in Cool, Dry, Ventilated Area I->J L Exposure Event I->L If exposure occurs K Dispose as Hazardous Waste J->K M Follow First Aid Procedures (See Table 2) L->M N Seek Medical Attention M->N

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-tert-butylbenzamide
Reactant of Route 2
Reactant of Route 2
2-Amino-N-tert-butylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.